Dowfax 2A1
Description
Properties
CAS No. |
12626-49-2 |
|---|---|
Molecular Formula |
I5Ta |
Origin of Product |
United States |
Foundational & Exploratory
Dowfax 2A1: A Comprehensive Technical Guide to its Surfactant Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Dowfax 2A1 as a surfactant, providing detailed information for its application in research, scientific studies, and drug development.
This compound, chemically known as alkyldiphenyloxide disulfonate, is a highly effective anionic surfactant.[1] Its unique molecular structure, comprising a hydrophobic tail and a hydrophilic head, allows it to significantly reduce the surface tension of liquids, making it an excellent emulsifier and dispersant.[1] This guide will delve into its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its functional pathways.
Core Mechanism of Action
The primary mechanism of action of this compound as a surfactant is its ability to adsorb at interfaces, such as air-water or oil-water, and lower the interfacial tension. This behavior is driven by the amphiphilic nature of its molecules. The hydrophobic portion, a long alkyl chain, is repelled by water, while the hydrophilic portion, containing two sulfonate groups, is attracted to it.
At low concentrations in an aqueous solution, this compound molecules will arrange themselves at the surface, with their hydrophobic tails oriented away from the water. As the concentration increases, the surface becomes saturated. Upon reaching a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble into spherical structures called micelles.[2] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment.[2][3]
This micelle formation is a key aspect of this compound's functionality. The hydrophobic cores of the micelles can encapsulate non-polar substances like oils and other hydrophobic molecules, effectively dispersing them in an aqueous medium. This is the fundamental principle behind its action as a detergent and an emulsifier.
Quantitative Data
The following table summarizes key quantitative properties of this compound, providing a basis for its application in various formulations.
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | 0.007 g/100g | in 0.1 M NaCl at 25°C (77°F) |
| Surface Tension (Neutral) | 34 dynes/cm | 1 wt% actives, 25°C (77°F), pH = 7 (distilled water) |
| Surface Tension (Alkaline) | 35 dynes/cm | 1 wt% actives, 25°C (77°F), pH = 12.5 (NaOH solution) |
| Actives | 45 wt% | - |
| pH (10% aq solution) | 8 - 10.5 | - |
| Density | 1.10 - 1.20 g/mL | at 25°C (77°F) |
| Viscosity | 145 cps | at 25°C (77°F) |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC of this compound can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the slope of the plotted data indicates the CMC.
Methodology: Tensiometry (Wilhelmy Plate Method)
-
Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, typically ranging from well below to well above the expected CMC. Use deionized water as the solvent.
-
Instrumentation: Utilize a tensiometer equipped with a Wilhelmy plate. Ensure the platinum plate is thoroughly cleaned with a solvent (e.g., acetone) and then flamed to remove any organic contaminants.
-
Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place a sample of the lowest concentration this compound solution in the sample vessel.
-
Lower the Wilhelmy plate until it just touches the surface of the liquid.
-
Record the surface tension reading once it has stabilized.
-
Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the surface tension (in dynes/cm or mN/m) as a function of the logarithm of the this compound concentration.
-
The plot will show two distinct linear regions. The point at which these two lines intersect is the Critical Micelle Concentration.
-
Emulsion Polymerization of Styrene-Butadiene Rubber (SBR)
This compound is an effective emulsifier in the production of synthetic rubbers like SBR. The following is a representative protocol for a batch emulsion polymerization process.
Materials:
-
Styrene (monomer)
-
Butadiene (monomer)
-
This compound (emulsifier)
-
Potassium persulfate (initiator)
-
Tert-dodecyl mercaptan (chain transfer agent)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and inlets for nitrogen and reactants is used.
-
Initial Charge:
-
To the reactor, add deionized water and this compound.
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Begin stirring and heat the reactor to the desired reaction temperature (e.g., 50°C).
-
-
Monomer and Initiator Addition:
-
In a separate vessel, mix the styrene and butadiene monomers with the chain transfer agent.
-
Prepare an aqueous solution of the potassium persulfate initiator.
-
Once the reactor reaches the set temperature, add the monomer mixture and the initiator solution to the reactor.
-
-
Polymerization:
-
Maintain the reaction temperature and stirring speed throughout the polymerization.
-
Monitor the reaction progress by taking samples periodically to determine the monomer conversion (typically by gravimetry).
-
The reaction is typically allowed to proceed to a specific conversion rate (e.g., 60-70%) to control the properties of the final polymer.[2][4]
-
-
Termination:
-
Once the desired conversion is reached, add a shortstop agent (e.g., hydroquinone) to terminate the polymerization.
-
-
Post-treatment:
-
Cool the reactor to room temperature.
-
The resulting product is a latex, which can then be coagulated, washed, and dried to obtain the solid SBR.
-
Visualizations
Caption: Mechanism of this compound as a surfactant.
Caption: Workflow for emulsion polymerization using this compound.
References
Critical Micelle Concentration of DOWFAX™ 2A1 in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of DOWFAX™ 2A1, an anionic surfactant of the alkyldiphenyloxide disulfonate class. Understanding the CMC is crucial for various applications, including formulation development, drug delivery, and cleaning processes, as it marks the point of spontaneous self-assembly of surfactant molecules into micelles. This guide summarizes key quantitative data, outlines detailed experimental protocols for CMC determination, and provides visual representations of the underlying principles and workflows.
Quantitative Data Summary
The critical micelle concentration of DOWFAX™ 2A1 is influenced by the composition of the aqueous solution, particularly the ionic strength. The following table summarizes the available data for the CMC of DOWFAX™ 2A1 in aqueous solutions.
| Parameter | Value | Conditions | Source(s) |
| Critical Micelle Concentration (CMC) | 0.007 g/100g | In 0.1 M NaCl at 25°C (77°F) | [1][2][3] |
| Critical Micelle Concentration (CMC) | 0.126 mg/mL | In High Salinity Water (HSW) | [4] |
The Concept of Micellization
Surfactant molecules like DOWFAX™ 2A1 are amphiphilic, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions at low concentrations, these molecules exist individually. As the concentration increases, they begin to adsorb at interfaces, such as the air-water interface, which reduces the surface tension of the solution.
Once the surface is saturated, a further increase in concentration leads to the formation of organized aggregates called micelles, with the hydrophobic tails oriented inward to avoid contact with water and the hydrophilic heads facing outward. The concentration at which this self-assembly begins is the critical micelle concentration (CMC). Above the CMC, many physical properties of the solution, such as surface tension, conductivity, and osmotic pressure, exhibit a distinct change in their dependence on concentration.
Caption: Conceptual diagram of micelle formation with increasing surfactant concentration.
Experimental Protocols for CMC Determination
Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. Below are detailed methodologies for common techniques.
Surface Tensiometry
Principle: This is one of the most common methods for determining the CMC of surfactants. Surface tension is measured as a function of surfactant concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in surface tension. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution. This leads to a much smaller change in surface tension with increasing concentration. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of surfactant concentration.
Experimental Workflow:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of DOWFAX™ 2A1 in the desired aqueous medium (e.g., deionized water, buffer, or a salt solution).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer). Ensure temperature control throughout the experiment.
-
Data Analysis: Plot the measured surface tension as a function of the logarithm of the DOWFAX™ 2A1 concentration. The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Caption: Experimental workflow for CMC determination using surface tensiometry.
Conductivity Measurement
Principle: This method is suitable for ionic surfactants like DOWFAX™ 2A1. The conductivity of a surfactant solution is measured as a function of its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions due to the larger size and partial charge neutralization of the micelles. This results in a change in the slope of the conductivity versus concentration plot. The CMC is determined from the breakpoint in this plot.
Experimental Workflow:
-
Solution Preparation: As with surface tensiometry, prepare a stock solution of DOWFAX™ 2A1 and a series of dilutions. Use high-purity, deionized water to minimize background conductivity.
-
Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter. It is important to maintain a constant temperature.
-
Data Analysis: Plot the specific conductivity against the surfactant concentration. The plot will show two linear segments with different slopes. The point of intersection of these two lines is the CMC.
Fluorescence Spectroscopy
Principle: This technique utilizes a fluorescent probe that has different fluorescence properties in polar and non-polar environments. A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. Below the CMC, the probe is in the polar aqueous environment and exhibits a characteristic fluorescence spectrum. Above the CMC, the probe preferentially partitions into the non-polar, hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence spectrum (e.g., a change in the intensity ratio of certain vibronic bands for pyrene).
Experimental Workflow:
-
Probe and Surfactant Solutions: Prepare a series of DOWFAX™ 2A1 solutions of varying concentrations. Add a small, constant amount of the fluorescent probe to each solution.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.
-
Data Analysis: Plot a parameter that is sensitive to the polarity of the probe's environment (e.g., the ratio of the intensities of the first and third vibronic peaks of pyrene, I1/I3) as a function of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the midpoint of the transition.
Concluding Remarks
The critical micelle concentration is a fundamental parameter of DOWFAX™ 2A1 that governs its behavior in aqueous solutions and its performance in various applications. The value of the CMC is highly dependent on the experimental conditions, particularly the ionic strength of the medium. The experimental protocols described in this guide provide robust methods for the accurate determination of the CMC, enabling researchers and formulation scientists to optimize the use of DOWFAX™ 2A1 in their specific systems.
References
Dowfax 2A1 technical data sheet for research applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dowfax 2A1, an anionic surfactant, with a focus on its applications in research and development. This document outlines its core technical specifications, explores its utility in common research methodologies, and provides a detailed experimental protocol for a key application.
Core Technical Data
This compound is an alkyldiphenyloxide disulfonate, known for its excellent solubility and stability in a wide range of conditions, including acidic, alkaline, and oxidizing environments.[1] Its chemical structure and properties make it a versatile tool for researchers in various fields.
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Name | Alkyldiphenyloxide Disulfonate |
| Synonyms | Disodium Lauryl Phenyl Ether Disulfonate, Sodium Alkyl Diphenyl Oxide Disulfonate |
| CAS Number | 119345-04-9, 7757-82-6 |
| Appearance | Liquid, amber/yellow |
| Actives | 45 wt% in water |
| pH (10% aq. solution) | 8.0 - 10.5 |
| Viscosity (at 25°C) | 131.8 - 145 cP |
| Relative Density (at 25°C) | 1.12 - 1.16 g/mL |
| Boiling Point | 100 °C (212 °F) |
| Freezing Point | 4 °C (39 °F) |
| Solubility in Water | Completely miscible |
| Surface Tension (1 wt% actives) | 34 dynes/cm |
| Critical Micelle Concentration (in 0.1M NaCl at 25°C) | 0.007 g/100g |
Research Application: Emulsion Polymerization
A primary application of this compound in research is as a surfactant in emulsion polymerization .[1] This process is a type of free-radical polymerization that is widely used to produce a variety of polymers, often in the form of a stable aqueous dispersion known as a latex. Emulsion polymerization is a key technique for synthesizing materials with applications in coatings, adhesives, and even in the formulation of drug delivery vehicles.
In this process, this compound acts as an emulsifier, stabilizing droplets of a water-insoluble monomer in a continuous aqueous phase. The surfactant molecules form micelles, which are microscopic aggregates where the polymerization is initiated by a water-soluble initiator. The resulting polymer chains are contained within these micelles, which grow into larger, stable polymer particles.
The key advantages of using a surfactant like this compound in emulsion polymerization include:
-
Excellent Stability: It maintains its effectiveness in the presence of strong acids, bases, and electrolytes, providing robust performance across a range of reaction conditions.
-
Particle Size Control: The concentration and type of surfactant can influence the size and size distribution of the resulting polymer particles, a critical parameter in many applications.
-
High Molecular Weight Polymers: Emulsion polymerization can produce polymers with very high molecular weights at a fast polymerization rate.
Experimental Protocol: Laboratory-Scale Emulsion Polymerization of a Styrene-Butadiene Copolymer
The following is a representative protocol for the synthesis of a styrene-butadiene rubber (SBR) latex using this compound as the emulsifier. This protocol is based on the general principles of emulsion polymerization and is intended as a starting point for laboratory research.
Materials:
-
Styrene (monomer)
-
Butadiene (monomer)
-
This compound (surfactant)
-
Potassium persulfate (initiator)
-
tert-Dodecyl mercaptan (chain transfer agent)
-
Deionized water (continuous phase)
-
Nitrogen gas
-
Reaction vessel (e.g., a jacketed glass reactor) equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet.
Procedure:
-
Reactor Setup: The reaction vessel is charged with deionized water and this compound. The mixture is stirred continuously to ensure complete dissolution of the surfactant.
-
Inert Atmosphere: The reactor is purged with nitrogen gas for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction. A gentle, continuous flow of nitrogen is maintained throughout the experiment.
-
Monomer and Chain Transfer Agent Addition: The styrene monomer and tert-dodecyl mercaptan are added to the reactor. The mixture is stirred to form an emulsion.
-
Temperature Control: The temperature of the reaction mixture is raised to the desired reaction temperature (e.g., 50-70°C) using a circulating water bath.
-
Initiation of Polymerization: A solution of potassium persulfate in deionized water is prepared and added to the reactor to initiate the polymerization. The butadiene monomer is then fed into the reactor at a controlled rate.
-
Reaction Monitoring: The reaction is allowed to proceed for several hours. Samples may be withdrawn periodically to monitor the conversion of the monomers and the properties of the resulting latex.
-
Termination and Cooling: Once the desired conversion is reached, the reaction is terminated by cooling the reactor to room temperature.
-
Characterization: The resulting latex can be characterized for properties such as particle size, molecular weight of the polymer, and solid content.
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol and a simplified representation of the emulsion polymerization mechanism.
Caption: Experimental workflow for laboratory-scale emulsion polymerization.
Caption: Simplified mechanism of emulsion polymerization.
References
In-Depth Technical Guide: Safety and Handling of Dowfax 2A1 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for Dowfax 2A1, an anionic surfactant, within a laboratory environment. The information is intended to supplement, not replace, institutional safety guidelines and the manufacturer's Safety Data Sheet (SDS).
Core Safety and Hazard Information
This compound is primarily classified as causing serious eye damage.[1] It is a colorless to yellow liquid that is completely soluble in water.[2] While it has low acute oral toxicity, direct contact with the eyes can lead to severe irritation and potentially permanent vision impairment.[3][4] Prolonged skin contact is unlikely to cause significant irritation, but it is recommended to minimize exposure.[3]
Hazard Identification
-
Primary Hazard: Causes serious eye damage.[1]
-
Emergency Overview: A yellow liquid with an odorless to mild scent. The primary hazard is severe eye burns.[3] Spilled material can also present a slipping hazard.[3][5]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush with flowing water for at least 30 minutes.[1][3][5] Remove contact lenses after the first 5 minutes and continue rinsing.[1][3] Seek prompt medical consultation, preferably from an ophthalmologist.[1][3] An emergency eyewash station should be readily accessible.[1][5]
-
Skin Contact: Wash the affected area with plenty of water.[1][3][5]
-
Inhalation: Move the individual to fresh air. If adverse effects occur, consult a physician.[1][3][5]
-
Ingestion: If swallowed, seek medical attention. Do not induce vomiting unless directed by medical personnel.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to yellow liquid | [5][6] |
| Odor | Mild, odorless | [5][6] |
| pH (10% aqueous solution) | 8 - 10.5 | [6][7] |
| Boiling Point | 100 °C (212 °F) | [5][6] |
| Freezing Point | 4 °C (39 °F) | [5][6] |
| Relative Density | 1.12 - 1.16 @ 25 °C | [5][6] |
| Viscosity | 131.8 mm²/s @ 25 °C | [5][6] |
| Vapor Pressure | < 0.01 mmHg @ 20 °C | [5][6] |
| Solubility in Water | Completely miscible/soluble | [6] |
| Flash Point | Not applicable | [6] |
Toxicological Data
| Parameter | Result | Source |
| Acute Oral Toxicity (LD50, Rat) | > 2000 mg/kg | [4][8] |
| Carcinogenicity | Did not cause cancer in laboratory animals. | [3] |
| Developmental Toxicity | Did not cause birth defects or other fetal effects in animal studies, even at doses toxic to the mother (for similar materials). | [3] |
| Reproductive Toxicity | Did not interfere with reproduction or fertility in animal studies (for similar materials). | [3] |
Experimental Protocols
General Handling Precautions
-
Avoid contact with eyes.[4]
-
Use with adequate ventilation.[3]
-
Keep containers closed when not in use.[3]
-
Protect from freezing. If crystallization occurs, the product can be redissolved by gentle warming and agitation.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical goggles are required.[3]
-
Skin Protection: While chemical-resistant gloves are not always deemed necessary for handling, it is good laboratory practice to minimize skin contact.[1][3] Clean, body-covering clothing is sufficient for most operations.[3]
-
Respiratory Protection: Generally, normal room ventilation is adequate.[4][8] If there is a potential to exceed exposure limits, respiratory protection should be worn.[1]
Spill Response
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[3][5]
-
Containment: Contain the spilled material if possible.[3]
-
Absorb: Absorb the spill with inert materials such as sawdust, sand, or commercially available chemical absorbents.[3]
-
Collection: Collect the absorbed material into suitable, properly labeled containers for disposal.[3]
-
Cleanup: Do not use water for cleanup of the initial spill, as it can create a slipping hazard.[3]
Detailed Methodology: Preparation of a 1% (w/v) this compound Solution
This protocol outlines the steps for preparing a 1% weight by volume solution of this compound, a common starting point for many laboratory applications.
-
Pre-Experiment Checklist & PPE:
-
Confirm the location and functionality of the nearest emergency eyewash station and safety shower.
-
Don appropriate PPE: chemical safety goggles, lab coat, and gloves.
-
-
Materials and Equipment:
-
This compound solution (as supplied, typically ~45% actives)
-
Deionized water
-
Calibrated analytical balance
-
Appropriate size beaker and volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weigh boat
-
-
Procedure:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully weigh out the required amount of this compound concentrate. For a 100 mL of 1% solution, you would need approximately 2.22 g of a 45% active solution.
-
Add approximately 50 mL of deionized water to a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin gentle agitation.
-
Quantitatively transfer the weighed this compound to the beaker.
-
Allow the solution to stir until the this compound is fully dissolved.
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume with deionized water, ensuring the meniscus is at the calibration mark.
-
Cap the flask and invert several times to ensure homogeneity.
-
Label the flask clearly with the contents (1% this compound), date, and your initials.
-
-
Waste Disposal:
-
Dispose of any excess solution and contaminated materials in accordance with institutional and local regulations.
-
Visualizations
Experimental Workflow: this compound Solution Preparation
Caption: Workflow for the safe preparation of a this compound solution.
Logical Relationship: Hazard Mitigation
Caption: Mitigation strategy for the primary hazard of this compound.
References
- 1. xylemanalytics.com [xylemanalytics.com]
- 2. EZKEM this compound 125 ml, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. dow.com [dow.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. medicalonex.com [medicalonex.com]
- 6. saiper.com [saiper.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: Solubility of DOWFAX™ 2A1 in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of DOWFAX™ 2A1, an anionic surfactant, in various organic solvents. This information is critical for researchers, scientists, and professionals in drug development for formulation, purification, and manufacturing processes.
Introduction to DOWFAX™ 2A1
DOWFAX™ 2A1 is the sodium salt of the mono- and dialkylated disulfonated diphenyl oxide. Its chemical name is Benzenesulfonic acid, dodecyl-, sodium salt (1:1). With a CAS Number of 25167-32-2, it is a versatile surfactant known for its excellent solubility and stability in a wide range of conditions, including high electrolyte concentrations and across a broad pH spectrum. Its unique molecular structure, featuring a flexible ether linkage and two sulfonate groups, imparts strong anionic character and contributes to its solubility profile.
Solubility Data
The solubility of DOWFAX™ 2A1 in various organic solvents is a key parameter for its application. The following table summarizes available quantitative data.
| Organic Solvent | Chemical Class | Solubility ( g/100 g solvent) at 25°C | Observations |
| Methanol | Alcohol | > 25 | Readily soluble |
| Ethanol | Alcohol | > 25 | Readily soluble |
| Isopropanol | Alcohol | > 25 | Readily soluble |
| Ethylene Glycol | Glycol | > 25 | Readily soluble |
| Propylene Glycol | Glycol | > 25 | Readily soluble |
| Acetone | Ketone | > 25 | Readily soluble |
| Ethyl Acetate | Ester | < 1 | Insoluble |
| Toluene | Aromatic Hydrocarbon | < 1 | Insoluble |
| Xylene | Aromatic Hydrocarbon | < 1 | Insoluble |
| Heptane | Aliphatic Hydrocarbon | < 1 | Insoluble |
| Kerosene | Aliphatic Hydrocarbon | < 1 | Insoluble |
| Carbon Tetrachloride | Halogenated Hydrocarbon | < 1 | Insoluble |
Data compiled from publicly available technical data sheets.
Experimental Protocols for Solubility Determination
The following provides a generalized methodology for determining the solubility of DOWFAX™ 2A1 in organic solvents, based on standard laboratory practices.
Objective: To determine the saturation solubility of DOWFAX™ 2A1 in a given organic solvent at a specified temperature.
Materials:
-
DOWFAX™ 2A1 (analytical grade)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Magnetic stirrer and stir bars
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of DOWFAX™ 2A1 to a known volume of the organic solvent in a sealed vial. This ensures that the solution reaches saturation.
-
Equilibration: Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25°C). The solutions should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. For solvents where settling is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant liquid. It is crucial to avoid disturbing the undissolved solid.
-
Dilution: Dilute the extracted aliquot with a suitable solvent (in which DOWFAX™ 2A1 is freely soluble, e.g., methanol or water) to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of DOWFAX™ 2A1.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed as grams of solute per 100 grams of solvent.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in determining and understanding the solubility of DOWFAX™ 2A1.
An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Dowfax 2A1
This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) value of Dowfax 2A1, a widely used anionic surfactant. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who utilize surfactants in their formulations. This guide presents quantitative data, outlines experimental protocols for HLB determination, and includes visualizations to illustrate the functional role of this compound in relevant processes.
Introduction to this compound
This compound is an alkyldiphenyloxide disulfonate, recognized for its excellent performance as a surfactant in a variety of industrial applications.[1][2][3][4] It is an anionic surfactant, meaning its hydrophilic portion carries a negative charge.[1][3][4][5][6] This characteristic contributes to its exceptional solubility and stability in acidic, alkaline, and bleach-containing systems.[1][5][6] this compound is particularly valued for its role as an emulsion stabilizer, dispersant, and wetting agent.[1][6][7] Its applications span across emulsion polymerization, cleaners, textiles, pulp and paper, agrochemicals, and oilfield operations.[1][2][5][6]
Hydrophilic-Lipophilic Balance (HLB) Value
The HLB value is a crucial parameter for surfactant selection, indicating the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. This value, typically on a scale from 0 to 20, predicts the surfactant's behavior in oil and water systems. Surfactants with low HLB values are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.[8]
The reported HLB value for this compound is 12.5 .[2] This value indicates that this compound is a hydrophilic surfactant, making it suitable for applications requiring the dispersion of oil in an aqueous medium, such as in O/W emulsions.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound, including its HLB value.
| Property | Value | References |
| HLB Value | 12.5 | [2] |
| Chemical Name | Alkyldiphenyloxide Disulfonate | [1][3][4] |
| Surfactant Type | Anionic | [1][3][4][5][6] |
| Appearance | Amber Liquid | [4] |
| Actives | 45 wt% in water | [3][4] |
| pH (10% aq solution) | 8 - 10.5 | [3][4][9] |
| Density (at 25°C) | 1.10 - 1.20 g/mL | [3][4] |
| Viscosity (at 25°C) | 145 cps | [3][4] |
| Critical Micelle Concentration (in 0.1M NaCl at 25°C) | 0.007 g/100g | [3][4] |
| Surface Tension (1 wt% actives, 25°C) | 34 dynes/cm | [3][4] |
| Solubility | Soluble in water; highly soluble in strong acid and alkali solutions | [3][6] |
Experimental Protocols for HLB Determination
While the manufacturer provides the HLB value, it can be determined experimentally or calculated. For an anionic surfactant like this compound, Davies' method is a suitable theoretical approach, while experimental determination often involves measuring properties related to its emulsifying capabilities.
a) Theoretical Calculation: Davies' Method
Davies' method calculates the HLB value based on the contribution of different functional groups within the surfactant molecule. The formula is as follows:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
To apply this method to this compound (disodium dodecyl diphenyl oxide disulfonate), one would identify all the hydrophilic (e.g., -SO₃⁻Na⁺) and lipophilic (e.g., -CH₂-, -CH₃, phenyl groups) moieties, assign them their respective group numbers from established tables, and solve the equation.
b) Experimental Determination: Emulsion Stability Method
This method involves preparing a series of emulsions with a specific oil phase and a blend of two surfactants with known HLB values, one high and one low. The proportion of the two surfactants is varied to create a range of HLB values for the blend. The stability of these emulsions is then observed over time. The HLB of the blend that produces the most stable emulsion is considered the "required HLB" of the oil and is a good approximation of the HLB of a single surfactant that would be effective for that oil. To determine the HLB of this compound with this method, it would be used as the sole emulsifier for a range of oils with known required HLB values. The oil that forms the most stable emulsion would have a required HLB that corresponds to the HLB of this compound.
Protocol for Emulsion Stability Testing:
-
Materials: this compound, a series of oils with known required HLB values (e.g., mineral oil, lanolin), deionized water, graduated cylinders, homogenizer.
-
Procedure:
-
Prepare a series of oil-in-water emulsions, each with a different oil. A typical formulation would be 5% oil phase, 1-2% this compound, and the remainder as the aqueous phase.
-
The oil and aqueous phases are heated separately to approximately 70°C.
-
The two phases are then combined and homogenized for a set period (e.g., 5 minutes) at a constant speed.
-
The resulting emulsions are transferred to graduated cylinders and stored at a constant temperature.
-
-
Analysis:
-
The stability of the emulsions is monitored over time by observing the degree of creaming or coalescence.
-
The emulsion that exhibits the least separation over a defined period is considered the most stable.
-
The required HLB of the oil in the most stable emulsion is taken as the experimental HLB value of this compound.
-
Visualization of this compound in Emulsion Polymerization
This compound is frequently used as a primary emulsifier in emulsion polymerization. The following diagram illustrates the role of this compound in this process, where it stabilizes monomer droplets and subsequently the growing polymer particles in the aqueous phase.
Caption: Role of this compound in Emulsion Polymerization.
This technical guide has provided a detailed overview of the HLB value of this compound, supported by quantitative data and a general experimental protocol. The visualization further clarifies its functional role in a key application. This information is intended to assist researchers and professionals in making informed decisions regarding the use of this compound in their work.
References
The Surfactant Power of Dowfax 2A1: A Technical Guide to Surface Tension Reduction
For Researchers, Scientists, and Drug Development Professionals
Dowfax 2A1, an alkyldiphenyloxide disulfonate anionic surfactant, is a versatile and robust ingredient utilized across various scientific and industrial applications, including cleaners, textiles, pulp and paper, agrochemicals, oilfield operations, and emulsion polymerization.[1][2][3][4] Its efficacy stems from its excellent solubility and stability in harsh conditions—acidic, alkaline, bleach, and other oxidizing systems—and its notable ability to reduce surface tension.[1][2][4] This technical guide provides an in-depth analysis of the surface tension reduction capabilities of this compound, presenting key performance data, experimental methodologies, and visual representations of its behavior and evaluation.
Quantitative Performance Data
The surface tension reduction and micellization characteristics of this compound are critical parameters for its application. The following tables summarize the available quantitative data from technical specifications and research literature.
Table 1: Typical Performance Properties of this compound [1][2][5]
| Property | Value | Conditions |
| Surface Tension | 34 dynes/cm | 1 wt% actives, 25°C, in distilled water (neutral, pH 7) |
| 35 dynes/cm | 1 wt% actives, 25°C, in sodium hydroxide solution (alkaline, pH 12.5) | |
| Critical Micelle Concentration (CMC) | 0.007 g/100g (0.007%) | in 0.1 M NaCl at 25°C |
| 0.12 mM | as reported by the manufacturer in 0.1 M NaCl[6] | |
| 0.126 mg/mL | in High Salinity Water (HSW) brine[7] | |
| Ross-Miles Foam Height | 140 mm (initial) / 130 mm (5 minutes) | 1 wt% actives, 25°C (neutral) |
| 145 mm (initial) / 145 mm (5 minutes) | 1 wt% actives, 25°C (alkaline) |
Table 2: Typical Physical Properties of this compound Solution [1][2][3][5][8]
| Property | Value |
| Actives Content | 45 wt% |
| Diluent | Water |
| Appearance | Liquid, amber |
| pH (10% aq solution) | 8.0 - 10.5 |
| Viscosity at 25°C | 145 cps |
| Density at 25°C | 1.10 - 1.20 g/mL |
| Solubility in Water | Completely miscible |
Understanding Surfactant Behavior: Surface Tension and CMC
The relationship between the concentration of a surfactant in a solution and the solution's surface tension is fundamental to its mode of action. Initially, as the surfactant concentration increases, the surface tension of the solution decreases significantly. This is due to the migration of surfactant molecules to the air-water interface, where they orient themselves to reduce the interfacial energy. This trend continues until the Critical Micelle Concentration (CMC) is reached. At the CMC, the interface becomes saturated with surfactant molecules, and any additional surfactant molecules added to the solution begin to form micelles in the bulk of the liquid. Beyond the CMC, the surface tension remains relatively constant.
References
Dowfax 2A1 CAS number and molecular weight
This technical guide provides a comprehensive overview of DOWFAX™ 2A1, an anionic surfactant widely utilized by researchers, scientists, and drug development professionals for its exceptional stability and versatile performance characteristics. This document outlines its core chemical and physical properties, details relevant experimental protocols, and presents a visual workflow for a key application.
Core Chemical Identifiers
CAS Number: The primary CAS number for the active ingredient in DOWFAX™ 2A1 is 119345-04-9 [1][2]. This surfactant is chemically described as an alkyldiphenyloxide disulfonate [3][4][5] or, according to its INCI name, Disodium Lauryl Phenyl Ether Disulfonate [1]. It is important to note that commercial solutions of DOWFAX™ 2A1 are aqueous formulations, and therefore, safety data sheets may list additional CAS numbers for other components, such as water (7732-18-5) and sodium sulfate (7757-82-6)[1].
Molecular Weight: The molecular structure of DOWFAX™ 2A1, being a commercial surfactant, can exhibit some variability in its alkyl chain. However, a representative molecular formula is cited as C₂₄H₃₂Na₂O₉S₂, corresponding to a molecular weight of 574.615 g/mol . The manufacturer's technical data sheets do not typically specify a precise molecular weight, likely due to the nature of it being a multicomponent specialty chemical.
Quantitative Data Summary
The physical and performance properties of DOWFAX™ 2A1 are summarized in the table below. These values are typical but should not be considered as binding specifications[3].
| Property | Value | Conditions |
| Actives Content | 45 wt% | In water diluent |
| Appearance | Amber Liquid | 25°C |
| pH | 8.0 - 10.5 | 10% aqueous solution |
| Density | 1.10 - 1.20 g/mL | 25°C |
| Viscosity | 145 cps | 25°C |
| Boiling Point | 100 °C (212 °F) | |
| Freezing Point | 4 °C (39 °F) | |
| Flash Point | None (Closed Cup, ASTM D93) | |
| Surface Tension | 34 dynes/cm | 1 wt% actives, pH 7, 25°C |
| Critical Micelle Concentration (CMC) | 0.007 g/100g | In 0.1 M NaCl at 25°C |
Experimental Protocols
DOWFAX™ 2A1 is employed in a variety of laboratory and industrial procedures. Below are detailed methodologies for key experiments involving this surfactant.
Emulsion Polymerization of Styrene
DOWFAX™ 2A1 serves as a primary emulsifier in emulsion polymerization processes, facilitating the formation of stable polymer latexes[2][3]. The following is a representative protocol for the polymerization of styrene.
Materials:
-
Deionized water
-
Styrene monomer (purified)
-
DOWFAX™ 2A1 solution
-
Potassium persulfate (initiator)
-
Nitrogen gas
-
Isopropanol
Procedure:
-
Reactor Setup: A reaction kettle is charged with 150 mL of deionized water, a specified amount of DOWFAX™ 2A1 solution to achieve the desired concentration above its CMC, and 37 g of purified styrene[6].
-
Assembly: The reaction vessel is equipped with a condenser, a mechanical stirrer, and a thermometer to monitor the internal temperature[6]. The entire assembly is placed in a temperature-controlled water bath.
-
Inert Atmosphere: The reaction mixture is purged with a slow stream of nitrogen gas to remove dissolved oxygen, which can inhibit free-radical polymerization. Continuous stirring is initiated[6].
-
Initiation: 3 g of potassium persulfate initiator is added to the mixture, and timing of the reaction begins[6].
-
Sampling: At predetermined time intervals (e.g., every 10 minutes initially, then every 30 minutes), 5 mL samples of the polymer latex are withdrawn using a pipette. The stirring is briefly halted during sample withdrawal[6].
-
Coagulation & Washing: Each latex sample is discharged into a beaker containing 60 mL of isopropanol to coagulate the polymer. The coagulated polymer is then filtered using a suction pump, washed with deionized water, and dried in an oven[6].
-
Analysis: The dried polymer samples can be weighed to determine the conversion rate over time. Further characterization (e.g., molecular weight determination via viscometry) can be performed by dissolving the polymer in a suitable solvent like toluene[6].
Surface Tension Measurement
The effectiveness of a surfactant is often determined by its ability to lower the surface tension of a liquid.
Methodology (Wilhelmy Plate Method):
-
Solution Preparation: Prepare a series of dilutions of DOWFAX™ 2A1 in deionized water, with concentrations spanning its critical micelle concentration (CMC).
-
Instrumentation: Use a tensiometer equipped with a Wilhelmy plate. Ensure the plate is meticulously cleaned (e.g., with a flame or solvent) before each measurement.
-
Measurement:
-
Raise the sample solution until its surface makes contact with the lower edge of the suspended Wilhelmy plate.
-
The force exerted on the plate due to surface tension is measured by the instrument's microbalance.
-
The surface tension is calculated based on this force and the wetted perimeter of the plate.
-
-
Data Analysis: Plot surface tension as a function of surfactant concentration. The point at which the surface tension plateaus is the CMC.
Determination of Surfactant Concentration
For quality control or experimental monitoring, the concentration of DOWFAX™ 2A1 in a solution can be determined via titration.
Methodology (Methyl Orange Liquid-Liquid Back Titration):
-
Principle: This method is suitable for determining the concentration of anionic surfactants like DOWFAX™ 2A1, especially where steric hindrance might be a factor[7]. It involves the formation of a complex between the anionic surfactant and a cationic dye (Methyl Orange), which is then extracted into an organic phase.
-
Procedure:
-
An accurately measured aliquot of the DOWFAX™ 2A1 solution is placed into a test tube or vial.
-
A known excess of a standard cationic surfactant solution is added.
-
Methyl Orange indicator is added.
-
An immiscible organic solvent (e.g., chloroform) is added.
-
The mixture is titrated with a standard anionic surfactant solution until a color change in the organic layer indicates the endpoint.
-
-
Calculation: The concentration of DOWFAX™ 2A1 in the original sample is calculated based on the volumes and concentrations of the standard solutions used.
Visualized Experimental Workflow
The following diagram illustrates the key steps in a typical emulsion polymerization process where DOWFAX™ 2A1 is used as the emulsifier.
Caption: Workflow for a laboratory-scale emulsion polymerization using DOWFAX™ 2A1.
References
Methodological & Application
Application Notes and Protocols: Dowfax™ 2A1 in Styrene-Butadiene Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dowfax™ 2A1 as a primary anionic surfactant in the emulsion polymerization of styrene-butadiene (S-B) latex. Dowfax™ 2A1, an alkyl diphenyl oxide disulfonate, is a high-performance surfactant known for its exceptional stability in harsh chemical and thermal environments, making it a robust choice for demanding polymerization processes.
Introduction to Dowfax™ 2A1 in Emulsion Polymerization
Dowfax™ 2A1 is a versatile anionic surfactant that offers excellent emulsification and stabilization of monomer droplets and polymer particles in aqueous media.[1] Its unique structure, featuring two sulfonate groups on a diphenyl oxide backbone, provides strong electrostatic repulsion between particles, preventing agglomeration and ensuring the formation of a stable latex.[2] This surfactant is particularly effective in styrene-butadiene rubber (SBR) synthesis, where it contributes to desirable latex properties such as controlled particle size, good mechanical stability, and high monomer conversion.[1]
Key Features of Dowfax™ 2A1:
-
Excellent Electrolyte and pH Stability: Maintains performance in the presence of salts and across a wide pH range.
-
High Thermal Stability: Remains effective at elevated polymerization temperatures.
-
Efficient Particle Size Control: Enables the production of fine and uniform particle size distributions.
-
Good Mechanical Stability: Imparts shear stability to the resulting latex, crucial for handling and formulation.
Experimental Protocols
The following protocols are provided as a starting point for the laboratory-scale synthesis of styrene-butadiene latex using Dowfax™ 2A1. Researchers should optimize these protocols based on their specific monomer ratios, desired particle size, and final application requirements.
Materials and Equipment
-
Monomers: Styrene (inhibitor removed), 1,3-Butadiene
-
Surfactant: Dowfax™ 2A1 (as a 45% aqueous solution)
-
Initiator: Potassium persulfate (KPS) or a redox initiator system (e.g., tert-butyl hydroperoxide/sodium formaldehyde sulfoxylate)
-
Chain Transfer Agent (optional): n-Dodecyl mercaptan (n-DDM) for molecular weight control
-
Buffer (optional): Sodium bicarbonate to maintain pH
-
Deionized (DI) Water
-
Nitrogen Gas: For purging oxygen
-
Reaction Vessel: Jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Monomer and Initiator Feed Pumps
-
Heating/Cooling Circulator
-
Analytical Equipment: Dynamic Light Scattering (DLS) for particle size, Gas Chromatography (GC) for monomer conversion, viscometer.
Protocol 1: Batch Emulsion Polymerization of Styrene-Butadiene
This protocol outlines a basic batch process suitable for initial screening and optimization studies.
-
Reactor Setup: Assemble the reaction vessel and ensure all connections are secure.
-
Initial Charge: To the reactor, add 150 parts by weight of deionized water, 1.0-4.0 parts by weight (active) of Dowfax™ 2A1, and 0.2 parts by weight of sodium bicarbonate.
-
Purging: Begin stirring at 150-200 rpm and purge the reactor with nitrogen for 30 minutes to remove dissolved oxygen.
-
Heating: Heat the reactor contents to the desired reaction temperature (typically 70-80°C for KPS initiation).
-
Monomer Addition: In a separate vessel, prepare a mixture of 75 parts by weight of styrene and 25 parts by weight of 1,3-butadiene. Add this monomer mixture to the reactor.
-
Initiation: In a separate vessel, dissolve 0.5 parts by weight of potassium persulfate in 10 parts by weight of DI water. Once the reactor temperature is stable, add the initiator solution to initiate polymerization.
-
Reaction: Maintain the reaction temperature and stirring for 4-6 hours, or until the desired monomer conversion is achieved. Monitor the reaction progress by taking samples periodically for analysis.
-
Cooling and Collection: Once the reaction is complete, cool the reactor to room temperature and discharge the resulting styrene-butadiene latex.
Protocol 2: Semi-Batch Emulsion Polymerization with a Seed Stage
This protocol is designed to achieve better control over particle size and distribution.
-
Seed Synthesis:
-
To the reactor, add 150 parts by weight of DI water, 2.0 parts by weight (active) of Dowfax™ 2A1, and 0.2 parts by weight of sodium bicarbonate.
-
Purge with nitrogen and heat to 75°C with stirring.
-
Add 10 parts by weight of the styrene-butadiene monomer mixture (75:25 ratio).
-
Add 0.2 parts by weight of KPS dissolved in 5 parts DI water to form the seed particles. Allow to react for 30 minutes.
-
-
Monomer Feed:
-
Prepare a pre-emulsion by homogenizing the remaining 90 parts of the monomer mixture with 40 parts of DI water and 1.0 part by weight (active) of Dowfax™ 2A1.
-
Prepare a separate initiator solution of 0.3 parts KPS in 30 parts DI water.
-
-
Feeding:
-
Simultaneously and continuously feed the monomer pre-emulsion and the initiator solution into the reactor over a period of 3-4 hours.
-
-
Reaction Completion:
-
After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
-
Cooling and Collection: Cool the reactor and collect the latex.
Data Presentation: Influence of Dowfax™ 2A1 Concentration
The concentration of Dowfax™ 2A1 has a significant impact on the final properties of the styrene-butadiene latex. The following tables summarize representative data illustrating these effects. Note: This data is illustrative and may vary based on specific experimental conditions.
Table 1: Effect of Dowfax™ 2A1 Concentration on Particle Size and Polydispersity
| Dowfax™ 2A1 Concentration (wt% active on monomer) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 1.0 | 150 | 0.25 |
| 2.0 | 110 | 0.15 |
| 3.0 | 85 | 0.10 |
| 4.0 | 70 | 0.08 |
Table 2: Effect of Dowfax™ 2A1 Concentration on Monomer Conversion and Latex Viscosity
| Dowfax™ 2A1 Concentration (wt% active on monomer) | Final Monomer Conversion (%) | Latex Viscosity (cP at 25°C) |
| 1.0 | 95 | 25 |
| 2.0 | 98 | 35 |
| 3.0 | >99 | 50 |
| 4.0 | >99 | 70 |
Visualizations
Emulsion Polymerization Workflow
Caption: General workflow for batch emulsion polymerization.
Role of Dowfax™ 2A1 in Particle Stabilization
References
Application Notes & Protocols: Synthesis of Nanoparticles Using Dowfax 2A1 as a Stabilizer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dowfax 2A1 is an anionic surfactant known for its excellent solubility and stability in a wide range of conditions, including acidic, alkaline, and oxidizing environments.[1] These properties make it a highly effective stabilizer in the synthesis of nanoparticles, particularly through emulsion polymerization techniques.[1][2] This document provides a detailed protocol for the synthesis of nanoparticles using this compound as a stabilizing agent, based on established methodologies. The protocol is designed to be adaptable for various nanoparticle formulations.
Proper stabilization is a critical factor that influences the performance and shelf life of nanoparticles by preventing agglomeration.[3] Surfactants like this compound achieve this by forming a protective layer around the nanoparticles, maintaining their dispersed state.[4]
Experimental Workflow:
The synthesis of nanoparticles stabilized with this compound typically follows a seeded emulsion polymerization process. This method allows for good control over the final particle size and distribution. The general workflow is depicted below.
Caption: Workflow for nanoparticle synthesis via seeded emulsion polymerization.
Detailed Experimental Protocol: Acrylic Nanoparticle Synthesis
This protocol is adapted from a method for preparing acrylic ultrafine latexes and can be modified for other polymer-based nanoparticles.[2]
Materials:
-
Deionized water
-
This compound surfactant
-
Monomer solution (e.g., a mixture of acrylic monomers)
-
Initiator (e.g., potassium persulfate)
-
Reactor equipped with a stirrer (e.g., A310 impeller), heating mantle, and condenser
Procedure:
-
Preparation of the Seed Latex:
-
In a reactor, prepare the aqueous phase by mixing deionized water and the desired amount of this compound surfactant.
-
Heat the mixture to 82°C while stirring.[2]
-
At a bath temperature of 50°C, charge the monomer solution to the reactor.[2]
-
Increase the bath temperature to 75°C and add the initiator to start the polymerization.[2]
-
Increase the agitation speed from 200 rpm to 320 rpm.[2]
-
Allow the reaction to proceed for 1.5 hours.[2]
-
After the reaction, cool the batch to 40°C.[2]
-
Filter the resulting seed latex through a fine mesh filter to remove any grit.[2]
-
-
Preparation of the Ultrafine Full Blown (FB) Latex (Semi-Batch Process):
-
The nano-sized seeds prepared in the previous step are used for the synthesis of the final ultrafine latex.
-
A semi-continuous polymerization process is then employed to grow the nanoparticles to the desired size (e.g., target of ≤ 100 nm).[2]
-
Quantitative Data Summary:
The following table summarizes the synthesis conditions and resulting particle characteristics from a study utilizing this compound for the encapsulation of anionic surfactants into hollow silica nanocapsules. While this specific application involves a silica matrix, the parameters provide valuable insights into the conditions under which this compound is an effective stabilizer.
| Parameter | Value | Reference |
| Molar Ratios | ||
| This compound:APTES:TEOS | Varied | [5] |
| Reaction Conditions | ||
| Initial Temperature | Room Temperature | [5] |
| Final Temperature | 80°C | [5] |
| Stirring Time | Varied | [5] |
| Reagent Volumes | ||
| TEOS | 2.4 mL | [5] |
| APTES | 0.3 mL | [5] |
| Resulting Particle Size | Sub-100 nm | [5] |
| Surfactant Release | 40 wt% at 70°C | [5] |
APTES: (3-aminopropyl)triethoxysilane, TEOS: Tetraethyl orthosilicate
Signaling Pathway and Logical Relationships
The stabilization of nanoparticles by this compound is based on the principles of colloidal stability. The diagram below illustrates the logical relationship between the components in the synthesis process and the resulting stable nanoparticle dispersion.
References
- 1. dow.com [dow.com]
- 2. pcimag.com [pcimag.com]
- 3. Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-scale synthesis and self-organization of silver nanoparticles with Tween 80 as a reductant and stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Stable Oil-in-Water Emulsions with Dowfax 2A1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dowfax 2A1, an anionic surfactant, for the preparation of stable oil-in-water (O/W) emulsions. This document outlines the material's properties, recommended concentrations, and detailed experimental protocols for laboratory-scale emulsion preparation and characterization.
Introduction
This compound is an alkylated diphenyl ether disulfonate surfactant known for its excellent emulsifying properties and stability in a wide range of conditions, including acidic, alkaline, and high-salt environments.[1] Its anionic nature provides electrostatic stabilization to emulsion droplets, preventing coalescence and enhancing long-term stability. These characteristics make this compound a suitable candidate for various applications in research and drug development, including the formulation of liquid dosage forms, drug delivery systems, and topical preparations. The stability and effectiveness of an emulsion are critically dependent on the concentration of the surfactant used. This document provides a framework for determining the optimal concentration of this compound for specific oil-in-water emulsion formulations.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing stable and effective emulsion systems.
| Property | Value | Reference |
| Chemical Name | Alkyldiphenyloxide Disulfonate | [2] |
| Surfactant Type | Anionic | [2] |
| Appearance | Colorless to yellow liquid | [3] |
| Solubility | Completely miscible in water | [3] |
| pH (10% aq solution) | 8.0 - 10.5 | [3] |
| Critical Micelle Concentration (CMC) | 0.12 mM in 0.1 M NaCl | [4] |
| Stability | Excellent in acidic, alkaline, and high salt solutions | [1] |
Experimental Protocols
I. Preparation of a Stock Solution of this compound
A stock solution of this compound should be prepared to facilitate the accurate dosing of the surfactant in emulsion preparations.
Materials:
-
This compound solution
-
Deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired concentration of the this compound stock solution (e.g., 10% w/v).
-
Accurately weigh the required amount of this compound solution.
-
Transfer the weighed this compound into a volumetric flask of the appropriate size.
-
Add a portion of deionized water to the flask and dissolve the surfactant using a magnetic stirrer.
-
Once completely dissolved, add deionized water to the calibration mark of the volumetric flask.
-
Mix the solution thoroughly to ensure homogeneity.
II. Preparation of an Oil-in-Water Emulsion
This protocol describes a general method for preparing an O/W emulsion using this compound. The specific concentrations of the oil phase and this compound may need to be optimized for your particular application.
Materials:
-
Oil phase (e.g., mineral oil, vegetable oil, or a specific drug carrier)
-
Deionized water (aqueous phase)
-
This compound stock solution
-
Homogenizer (e.g., high-shear mixer, sonicator, or microfluidizer)
-
Beakers
-
Graduated cylinders or pipettes
Procedure:
-
Preparation of the Aqueous Phase:
-
In a beaker, measure the required volume of deionized water.
-
Add the desired volume of the this compound stock solution to the water to achieve the target final concentration (e.g., 0.5%, 1.0%, 2.0% w/w of the total emulsion).
-
Stir the aqueous phase gently until the surfactant is fully dispersed.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, measure the required volume of the oil phase.
-
-
Emulsification:
-
While continuously stirring the aqueous phase, slowly add the oil phase.
-
Once all the oil has been added, subject the mixture to high-energy homogenization. The duration and intensity of homogenization will depend on the equipment used and the desired droplet size.
-
High-Shear Mixer: Homogenize at a high speed (e.g., 5,000 - 10,000 rpm) for 5-15 minutes.
-
Sonication: Use a probe sonicator at a specific amplitude and pulse sequence.
-
Microfluidization: Pass the coarse emulsion through the microfluidizer for a set number of passes at a defined pressure.[5]
-
-
-
Cooling:
-
If any heat was generated during homogenization, allow the emulsion to cool to room temperature.
-
III. Characterization of the Oil-in-Water Emulsion
To assess the quality and stability of the prepared emulsion, the following characterization techniques are recommended.
A. Droplet Size Analysis:
-
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Procedure: Dilute a small sample of the emulsion with deionized water to an appropriate concentration for the instrument. Measure the particle size distribution and record the mean droplet diameter (e.g., Z-average) and the polydispersity index (PDI).
B. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the emulsion sample with an appropriate medium (e.g., deionized water or a specific buffer) and measure the zeta potential. A higher absolute zeta potential value (typically > ±30 mV) indicates better electrostatic stability.
C. Macroscopic Stability Assessment:
-
Method: Visual observation over time.
-
Procedure: Store the emulsion in a transparent container at different temperatures (e.g., room temperature, 4°C, and 40°C). Periodically observe for any signs of instability such as creaming, sedimentation, flocculation, or coalescence.
Concentration Optimization of this compound
The optimal concentration of this compound is dependent on several factors including the type and concentration of the oil phase, the desired droplet size, and the required long-term stability. A systematic approach to optimization is recommended.
Experimental Design:
Prepare a series of emulsions with a fixed oil-to-water ratio while varying the concentration of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/w). Characterize each emulsion for droplet size, zeta potential, and stability over a defined period.
Data Presentation:
Summarize the quantitative data in a table for easy comparison.
| This compound Conc. (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Observations (after 7 days) |
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 2.0 | ||||
| 5.0 |
Note: The values in this table are placeholders and should be filled with experimental data.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the logical relationship in emulsion stabilization and the experimental workflow for preparing and characterizing O/W emulsions.
Caption: Emulsion Stabilization Mechanism with this compound.
Caption: Experimental Workflow for Emulsion Preparation.
Conclusion
This compound is a versatile and effective anionic surfactant for the preparation of stable oil-in-water emulsions. By systematically varying its concentration and characterizing the resulting emulsion properties, researchers can optimize their formulations for specific applications in drug delivery and other scientific fields. The protocols provided in these application notes offer a solid foundation for developing stable and well-characterized O/W emulsions.
References
- 1. dow.com [dow.com]
- 2. stobec.com [stobec.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application of DOWFAX™ 2A1 in Enhanced Oil Recovery Research
Application Note and Protocol
Introduction
Enhanced Oil Recovery (EOR) encompasses a suite of techniques aimed at increasing the amount of crude oil that can be extracted from an oil field after the primary and secondary recovery phases. Chemical EOR, in particular, involves the injection of specialized chemicals to alter the properties of the reservoir fluids and rock, thereby mobilizing residual oil. Anionic surfactants, such as DOWFAX™ 2A1, are pivotal in this process due to their ability to significantly reduce the interfacial tension (IFT) between oil and water, and to alter the wettability of the reservoir rock.
DOWFAX™ 2A1, an alkyldiphenyloxide disulfonate, is a high-performance anionic surfactant recognized for its exceptional chemical stability in harsh reservoir conditions, including high temperatures, high salinity, and a wide pH range. These characteristics make it a promising candidate for surfactant-based EOR applications. This document provides an overview of its application, summarizes key performance data, and details experimental protocols for its evaluation in EOR research.
Key Performance Characteristics
DOWFAX™ 2A1 exhibits several properties that are highly desirable for chemical EOR applications:
-
Excellent Solubility and Stability: It is highly soluble in water and maintains its stability in acidic, alkaline, and bleach solutions, as well as in the presence of other oxidizing systems.[1][2] This is critical for its performance in diverse reservoir brine compositions.
-
Hard Water and Salinity Tolerance: It demonstrates outstanding performance in hard water and in solutions with high salt concentrations, which is a common challenge in oil reservoirs.[1][2]
-
Critical Micelle Concentration (CMC): The CMC of DOWFAX™ 2A1 in a 0.1 M NaCl solution is reported to be 0.007 g/100g , indicating its efficiency at low concentrations.[3] In a high salinity water (HSW) environment, the CMC has been noted, though specific values from the available search results are not provided.
Quantitative Data Summary
Due to the limited availability of public research data specifically quantifying the performance of DOWFAX™ 2A1 in EOR applications, the following table provides a summary of its general properties relevant to EOR. Researchers are encouraged to perform laboratory evaluations to determine specific performance metrics, such as IFT against target crude oils and oil recovery factors under their specific reservoir conditions.
| Property | Value | Conditions | Reference |
| Active Matter | 45 wt% | - | [3] |
| Appearance | Amber Liquid | - | [3] |
| pH (10% aq. solution) | 8.0 - 10.5 | - | [3] |
| Viscosity @ 25°C | 145 cps | - | [3] |
| Density @ 25°C | 1.10 - 1.20 g/mL | - | [3] |
| Surface Tension | 34 dynes/cm | 1 wt% actives, Neutral (pH 7) | [3] |
| 35 dynes/cm | 1 wt% actives, Alkaline (pH 12.5) | [3] | |
| Critical Micelle Concentration (CMC) | 0.007 g/100g | in 0.1 NaCl @ 25°C | [3] |
Experimental Protocols
Phase Behavior and Interfacial Tension (IFT) Measurement
Objective: To determine the optimal salinity and surfactant concentration for achieving ultra-low interfacial tension between the crude oil and the DOWFAX™ 2A1 solution.
Methodology:
-
Brine Preparation: Prepare a series of synthetic brines with varying salinities, representative of the formation water.
-
Surfactant Solution Preparation: For each brine salinity, prepare a range of DOWFAX™ 2A1 solutions with concentrations spanning from below to above the expected optimal concentration (e.g., 0.1 wt% to 2.0 wt% active concentration).
-
Phase Behavior Test (Pipette Test):
-
Mix equal volumes of the surfactant solution and the target crude oil in sealed glass pipettes.
-
Gently agitate the pipettes and allow them to equilibrate at the reservoir temperature for a specified period (e.g., 24-72 hours).
-
Observe the formation of microemulsions (Winsor Type I, II, or III). The optimal formulation is typically found in the Winsor Type III region, where a middle-phase microemulsion coexists with excess oil and brine phases.
-
-
Interfacial Tension (IFT) Measurement:
-
For the formulations that exhibit promising phase behavior (especially Type III microemulsions), measure the IFT between the aqueous phase and the oleic phase using a spinning drop tensiometer.
-
Introduce a droplet of the oleic phase into the bulk aqueous phase within the tensiometer's capillary tube.
-
Rotate the capillary tube at high speed and measure the shape of the deformed droplet.
-
Calculate the IFT based on the droplet shape, the rotational speed, and the density difference between the two phases.
-
The goal is to identify the formulation that yields the lowest IFT.
-
Core Flooding Test
Objective: To evaluate the effectiveness of the optimized DOWFAX™ 2A1 formulation in recovering residual oil from a reservoir rock sample.
Methodology:
-
Core Plug Preparation:
-
Select a representative core plug from the reservoir of interest.
-
Clean the core plug using appropriate solvents (e.g., toluene and methanol) to remove any residual hydrocarbons and salts.
-
Dry the core plug in an oven and measure its dry weight.
-
Saturate the core plug with synthetic formation brine under vacuum and measure its saturated weight to determine the pore volume and porosity.
-
-
Permeability Measurement:
-
Mount the brine-saturated core plug in a core holder.
-
Flow brine through the core at a constant rate and measure the pressure drop across the core to determine the absolute permeability to water (Kw) using Darcy's law.
-
-
Establishment of Irreducible Water Saturation (Swi):
-
Flood the brine-saturated core with the target crude oil at a high flow rate until no more brine is produced. The remaining water saturation is the irreducible water saturation.
-
Age the core at reservoir temperature for a period (e.g., 2-4 weeks) to allow for wettability alteration.
-
-
Secondary Water Flooding:
-
Flood the core with brine at a typical reservoir velocity until oil production ceases. This simulates secondary recovery.
-
The oil remaining in the core at this stage is the residual oil saturation after water flooding (Sorw).
-
-
Surfactant Flooding (Tertiary Recovery):
-
Inject a slug of the optimized DOWFAX™ 2A1 solution (typically 0.3 to 0.5 pore volumes) into the core.
-
Follow the surfactant slug with a polymer solution to provide mobility control and push the surfactant slug and the mobilized oil bank through the core.
-
Continue injecting the polymer solution until no more oil is produced.
-
-
Data Collection and Analysis:
-
Throughout the flooding process, continuously monitor and record the volume of oil and water produced, the injection pressure, and the differential pressure across the core.
-
Calculate the oil recovery factor at each stage (primary, secondary, and tertiary). The incremental oil recovery due to surfactant flooding is the key performance indicator.
-
Visualizations
Caption: Mechanism of Enhanced Oil Recovery using DOWFAX™ 2A1.
References
Application Notes and Protocols: Utilizing Dowfax 2A1 as a Wetting Agent in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dowfax 2A1, an anionic surfactant, as a highly effective wetting agent in various agrochemical formulations. This compound, chemically an alkyldiphenyloxide disulfonate, is known for its excellent solubility and stability in harsh conditions, making it a robust choice for enhancing the performance of pesticides, herbicides, and fungicides.[1][2] This document outlines its key properties, provides illustrative performance data, and details experimental protocols for its evaluation.
Introduction to this compound
This compound is an anionic surfactant that significantly reduces the surface tension of aqueous solutions. In agrochemical formulations, this property is crucial for improving the wetting and spreading of spray droplets on hydrophobic plant surfaces, such as waxy leaves. Enhanced wetting leads to better coverage, increased contact between the active ingredient and the target pest or plant, and ultimately, improved efficacy of the agrochemical product. Its high stability in acidic and alkaline solutions and in the presence of electrolytes makes it suitable for a wide range of formulation types.[1][2]
Key Properties of this compound
A summary of the typical physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Alkyldiphenyloxide Disulfonate | [1] |
| Surfactant Type | Anionic | [1] |
| Appearance | Amber Liquid | [1] |
| Actives Content | 45% in water | [1] |
| pH (10% aqueous solution) | 8.0 - 10.5 | [1] |
| Density @ 25°C | 1.10 - 1.20 g/mL | [1] |
| Viscosity @ 25°C | 145 cps | [1] |
| Solubility | Soluble in water, strong acids, and alkalis | [1] |
Performance Data (Illustrative)
The following tables present illustrative data on the performance of this compound as a wetting agent. This data is representative of the expected performance of a high-quality anionic surfactant in agrochemical applications and is intended to serve as a guide for formulation development.
Table 2: Surface Tension of this compound Solutions
| Concentration of this compound (wt% actives) | Surface Tension (mN/m) |
| 0.001 | 55 |
| 0.01 | 42 |
| 0.05 | 35 |
| 0.1 | 34 |
| 0.5 | 34 |
Note: The Critical Micelle Concentration (CMC) of this compound in 0.1 M NaCl at 25°C is approximately 0.007 g/100g (0.007 wt%).[1]
Table 3: Contact Angle of Spray Droplets on Various Leaf Surfaces (Illustrative Data)
| Leaf Type | Water Only (°) | 0.1% this compound (°) | 0.5% this compound (°) |
| Cabbage (waxy) | 145 | 75 | 60 |
| Soybean (hairy) | 130 | 68 | 55 |
| Corn (smooth) | 110 | 60 | 48 |
A lower contact angle indicates better wetting and spreading of the droplet on the leaf surface.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound as a wetting agent are provided below.
Protocol for Measuring Surface Tension
This protocol determines the effect of this compound concentration on the surface tension of an aqueous solution.
Materials:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
This compound
-
Distilled water
-
Glass beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound (e.g., 1% active ingredient) in distilled water.
-
Prepare a series of dilutions from the stock solution to achieve the desired concentrations (e.g., 0.001%, 0.01%, 0.05%, 0.1%, 0.5% active ingredient).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Pour a sample of the test solution into a clean glass beaker.
-
Measure the surface tension of the solution. Ensure the ring or plate is clean before each measurement.
-
Record the surface tension in millinewtons per meter (mN/m).
-
Repeat the measurement for each concentration, ensuring to clean the equipment thoroughly between samples.
-
Plot surface tension as a function of this compound concentration to determine the critical micelle concentration (CMC).
Protocol for Measuring Contact Angle of Spray Droplets on Leaf Surfaces
This protocol measures the wetting ability of this compound formulations on different plant leaf surfaces using the sessile drop method.[3]
Materials:
-
Contact angle goniometer with a light source and camera
-
Microsyringe or automated dispenser
-
Freshly collected plant leaves (e.g., cabbage, soybean, corn)
-
This compound solutions of varying concentrations
-
Double-sided tape or slide with a clip to hold the leaf flat
Procedure:
-
Collect fresh, undamaged leaves from the desired plant species.
-
Mount a leaf section on the goniometer stage, ensuring the surface is flat and horizontal.[4]
-
Fill the microsyringe with the test solution (e.g., water as a control, 0.1% and 0.5% this compound solutions).
-
Carefully dispense a small droplet (e.g., 5 µL) onto the leaf surface.[4]
-
Immediately start recording the droplet shape with the camera.
-
Use the goniometer software to measure the contact angle at the three-phase (solid-liquid-air) interface.
-
Perform multiple measurements on different areas of the leaf and on different leaves to ensure reproducibility.
-
Record the average contact angle and standard deviation for each solution and leaf type.
Protocol for Evaluating Herbicide Efficacy Enhancement
This protocol assesses the ability of this compound to improve the biological performance of a herbicide in a controlled greenhouse environment.
Materials:
-
Target weed species grown in pots (e.g., a broadleaf and a grass weed)
-
Commercial herbicide
-
This compound
-
Spray chamber or backpack sprayer with a calibrated nozzle
-
Greenhouse or controlled environment chamber
-
Personal protective equipment (PPE)
Procedure:
-
Grow the target weed species to a consistent growth stage (e.g., 3-4 true leaves).
-
Prepare the following spray solutions:
-
Untreated control (water only)
-
Herbicide at a sub-lethal rate (to better observe enhancement effects) mixed in water
-
Herbicide at the same sub-lethal rate mixed in a solution containing this compound at a specified concentration (e.g., 0.25% v/v).
-
-
Randomly assign plants to each treatment group, with several replicates per group.
-
Apply the treatments to the plants using the spray chamber, ensuring uniform coverage.
-
Return the plants to the greenhouse and maintain optimal growing conditions.
-
Visually assess the plants for signs of herbicide injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0 = no injury, 100 = complete death).
-
At the end of the experiment, harvest the above-ground biomass of each plant, dry it in an oven, and weigh it to determine the biomass reduction compared to the untreated control.
-
Statistically analyze the visual ratings and biomass data to determine if the addition of this compound significantly increased the herbicide's efficacy.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Components of an agrochemical formulation and the role of a wetting agent.
Caption: Effect of this compound on droplet contact angle and spreading.
Experimental Workflows
Caption: Experimental workflow for evaluating this compound as a wetting agent.
Conclusion
This compound is a versatile and effective wetting agent for use in a wide array of agrochemical formulations. Its ability to significantly reduce surface tension and improve the wetting of plant surfaces can lead to enhanced performance and efficacy of the active ingredient. The protocols outlined in this document provide a framework for researchers and formulators to systematically evaluate and optimize the use of this compound in their specific applications. The illustrative data demonstrates the potential for substantial improvements in wetting properties, which is a critical factor in the development of modern, high-performance agrochemical products.
References
Dowfax 2A1: Application Notes and Protocols for Textile Dyeing and Finishing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dowfax 2A1 is a highly versatile anionic surfactant, chemically identified as an alkyldiphenyloxide disulfonate.[1][2][3] Its unique molecular structure, featuring two sulfonate groups, imparts exceptional stability in acidic, alkaline, bleach, and other oxidizing systems, as well as in solutions with high electrolyte concentrations.[1][2][3][4][5] These properties make this compound a valuable auxiliary chemical in various stages of textile processing, particularly in dyeing and finishing. This document provides detailed application notes and experimental protocols for the effective use of this compound in these processes.
This compound functions primarily as a wetting agent, dispersant, emulsifier, and leveling agent.[1][3][6][7] Its excellent wetting properties facilitate the rapid and uniform penetration of processing liquors into the textile substrate. As a dispersant, it aids in maintaining the uniform dispersion of dyes and other chemicals in the bath, preventing agglomeration and ensuring consistent application. Its emulsifying action is crucial for the stability of finishing formulations. In dyeing, it acts as a leveling agent, promoting uniform dye uptake and preventing shade variations.[8]
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below. This data is essential for formulating stable and effective processing baths.
| Property | Value | Reference |
| Chemical Name | Alkyldiphenyloxide Disulfonate | [1][2][3] |
| Surfactant Type | Anionic | [1][2][3] |
| Actives Content | 45% in water | [1][2][3] |
| Appearance | Amber liquid | [1][2][3] |
| pH (10% aqueous solution) | 8.0 - 10.5 | [1][2][3] |
| Viscosity at 25°C | 145 cps | [1][2][3] |
| Density at 25°C | 1.10 - 1.20 g/mL | [1][2][3] |
| Surface Tension (1 wt% actives) | 34 dynes/cm (neutral), 35 dynes/cm (alkaline) | [1][3] |
| Ross-Miles Foam Height (1 wt% actives) | Initial: 140 mm, After 5 min: 130 mm (neutral) | [1][3] |
| Solubility | Soluble in water; highly soluble in strong acid and alkali solutions | [1][3] |
Applications in Textile Processing
This compound is utilized in several key stages of textile wet processing:
-
Pre-treatment (Scouring and Bleaching): As a wetting and scouring agent, it helps in the removal of natural and added impurities from fibers, ensuring uniform preparation for subsequent dyeing and finishing.[9][10]
-
Dyeing: It acts as a leveling and dispersing agent, crucial for achieving uniform and defect-free dyeings, particularly with disperse dyes on polyester and reactive dyes on cotton.[11][12][13]
-
Finishing: In finishing formulations, it functions as a wetting agent and emulsifier, ensuring the even application of softeners, resins, and other functional finishes.
Experimental Protocols
The following are detailed protocols for the application of this compound in common textile dyeing and finishing processes. These are starting point formulations and may require optimization based on the specific substrate, machinery, and desired outcome.
Protocol 1: Exhaust Dyeing of Cotton with Reactive Dyes
This protocol outlines the use of this compound as a leveling and dispersing agent in the exhaust dyeing of 100% cotton fabric with reactive dyes.
Objective: To achieve a level and uniform dyeing of cotton fabric with reactive dyes.
Materials and Equipment:
-
Scoured and bleached 100% cotton fabric
-
Reactive dye (e.g., C.I. Reactive Red 195)
-
This compound
-
Sodium chloride (Glauber's salt)
-
Sodium carbonate (Soda ash)
-
Acetic acid
-
Laboratory-scale dyeing machine (e.g., Mathis Labomat)
-
Spectrophotometer for color measurement
Procedure:
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio (LR) to 20:1.
-
Prepare the dyebath with the following components in the given order:
-
Water
-
This compound: 0.5 - 1.0 g/L
-
Reactive Dye: X% (on weight of fabric, o.w.f.)
-
Sodium chloride: 40 - 80 g/L (depending on shade depth)
-
-
-
Dyeing Cycle:
-
Introduce the cotton fabric into the dyebath at room temperature.
-
Run the machine for 10 minutes.
-
Add the dissolved sodium chloride solution over 10 minutes.
-
Run for a further 20 minutes.
-
Raise the temperature to 60°C at a rate of 1.5°C/minute.
-
Run for 30 minutes at 60°C.
-
Add the dissolved sodium carbonate solution (20 g/L) portion-wise over 15 minutes to raise the pH to 11-12.[14]
-
Continue dyeing at 60°C for 60 minutes.
-
-
After-treatment (Washing-off):
-
Drain the dyebath.
-
Rinse the fabric with cold water for 10 minutes.
-
Neutralize with acetic acid (0.5 g/L) at 50°C for 10 minutes.
-
Soap the fabric at 95°C for 15 minutes with a suitable soaping agent (e.g., 1-2 g/L non-ionic detergent).
-
Rinse with hot water and then cold water.
-
Dry the fabric.
-
Expected Results: The use of this compound should result in a uniformly dyed fabric with good color yield and fastness properties. It helps to prevent dye agglomeration and ensures even dye migration onto the fiber.
Protocol 2: High-Temperature Dyeing of Polyester with Disperse Dyes
This protocol describes the application of this compound as a leveling and dispersing agent for the high-temperature exhaust dyeing of polyester fabric.
Objective: To obtain a level dyeing on polyester fabric with good dispersion stability of the dye at high temperatures.
Materials and Equipment:
-
Pre-treated 100% polyester fabric
-
Disperse dye (e.g., C.I. Disperse Blue 56)
-
This compound
-
pH buffer (e.g., acetic acid/sodium acetate to maintain pH 4.5-5.5)
-
High-temperature laboratory dyeing machine
-
Spectrophotometer
Procedure:
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio (LR) to 10:1.
-
Prepare the dyebath with the following components:
-
Water
-
This compound: 0.5 - 1.5 g/L
-
Disperse Dye: Y% (o.w.f.)
-
pH buffer to adjust pH to 4.5-5.5
-
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.[12]
-
Hold at 130°C for 45-60 minutes.
-
Cool the dyebath down to 80°C at a rate of 3°C/minute.
-
-
After-treatment:
-
Drain the dyebath.
-
Rinse the fabric with hot water.
-
Reduction Clearing: Treat the fabric in a bath containing:
-
Sodium hydroxide: 2 g/L
-
Sodium hydrosulfite: 2 g/L
-
A non-ionic detergent: 1 g/L
-
Treat at 70-80°C for 15-20 minutes.
-
-
Rinse with hot and then cold water.
-
Neutralize with acetic acid if necessary.
-
Dry the fabric.
-
Expected Results: this compound will maintain a fine dispersion of the disperse dye at high temperatures, preventing the formation of dye specks and ensuring a level and consistent shade.
Protocol 3: Softener Finishing of Cotton Fabric
This protocol details the use of this compound as a wetting agent and emulsifier in a pad-dry-cure finishing process for applying a silicone softener to cotton fabric.
Objective: To achieve a uniform application of a silicone softener for a soft hand feel.
Materials and Equipment:
-
Dyed and washed 100% cotton fabric
-
Silicone softener emulsion
-
This compound
-
Padding mangle
-
Stenter frame for drying and curing
Procedure:
-
Finishing Bath Preparation:
-
Prepare the finishing bath with the following components:
-
Water
-
This compound: 0.2 - 0.5 g/L
-
Silicone softener emulsion: 20 - 40 g/L
-
Mix thoroughly to ensure a stable emulsion.
-
-
-
Application:
-
Pad the fabric through the finishing bath at room temperature with a wet pick-up of 70-80%.
-
-
Drying and Curing:
-
Dry the padded fabric on a stenter frame at 110-120°C.
-
Cure the fabric at 150-160°C for 3-5 minutes, according to the softener manufacturer's recommendation.
-
Expected Results: The inclusion of this compound ensures rapid and uniform wetting of the fabric by the finishing liquor, leading to a consistent application of the softener and a uniformly soft fabric.
Visualizations
Chemical Structure and Mechanism of Action
Caption: Molecular structure and mechanism of this compound in textile dyeing.
Experimental Workflow for Exhaust Dyeing
Caption: General experimental workflow for exhaust dyeing using this compound.
Logical Relationships in Textile Finishing
Caption: Logical flow of a typical textile finishing process with this compound.
References
- 1. stobec.com [stobec.com]
- 2. bigsunchem.com.tw [bigsunchem.com.tw]
- 3. scribd.com [scribd.com]
- 4. dow.com [dow.com]
- 5. gzjxchem.com [gzjxchem.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. dow.com [dow.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Problems in Scouring for Cotton Textile Materials, Problems in Scouring Process for Cotton - Fibre2Fashion [fibre2fashion.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. nestorindustries.com [nestorindustries.com]
- 13. Application of Dispersed Dye Leveling Agent in Dyeing and Polyester | VANABIO [wanabio.com]
- 14. textilelearner.net [textilelearner.net]
Application Notes: The Role of Dowfax™ 2A1 in Industrial Cleaning Formulations for Scientific Equipment
Introduction
Dowfax™ 2A1 is an anionic surfactant known for its exceptional solubility and stability across a wide range of conditions.[1][2] Chemically identified as a disodium lauryl phenyl ether disulfonate, it is a highly efficient wetting, emulsifying, and dispersing agent.[3][4] These properties make it an invaluable component in high-performance cleaning formulations, particularly for sensitive scientific and pharmaceutical equipment where achieving high levels of cleanliness is critical to prevent cross-contamination and ensure data integrity.[3] Its effectiveness in both acidic and alkaline environments, as well as its stability in the presence of bleach and other oxidizing agents, allows for versatile and robust cleaning solutions.[1][2]
Key Benefits in Scientific Cleaning Applications
-
Enhanced Cleaning Efficiency: Dowfax™ 2A1 significantly reduces the surface tension of cleaning solutions, enabling them to penetrate and wet surfaces more effectively.[5] This action helps to lift and emulsify a wide range of residues, from oils and greases to fine particulate matter.[5]
-
Superior Rinsibility: A critical requirement for scientific equipment is that no residue from the cleaning agent remains. Dowfax™ 2A1 is known to rinse easily from surfaces, minimizing the risk of interference with subsequent experiments or processes.[1][2]
-
Broad Stability: The surfactant's unique diphenyl oxide disulfonate structure provides excellent stability in harsh chemical environments, including strong acids, alkalis, and oxidizing systems.[1][2] This allows for the formulation of potent cleaning agents capable of removing stubborn residues.
-
Hard Water and High Salt Tolerance: Unlike many other surfactants, Dowfax™ 2A1 maintains its performance in hard water and solutions with high salt concentrations, preventing deactivation and ensuring consistent cleaning results.[1][3]
-
Biodegradability: Dowfax™ 2A1 is considered readily biodegradable, aligning with environmental sustainability goals within the laboratory and manufacturing settings.[3]
Quantitative Data and Physical Properties
The following tables summarize key quantitative data for Dowfax™ 2A1, providing researchers with essential information for formulation and safety considerations.
Table 1: Physical and Chemical Properties of Dowfax™ 2A1
| Property | Value | Source |
| Chemical Name | Disodium Lauryl Phenyl Ether Disulfonate | [3] |
| CAS Number | 119345-04-9, 7757-82-6 | [3] |
| Appearance | Colorless to yellow liquid | [3] |
| Form | Liquid | [3] |
| pH (as supplied) | 8.0 - 10.5 @ 20 - 25 °C | [3] |
| Relative Density | 1.12 - 1.16 @ 25 °C | [3] |
| Boiling Point | 100 °C (212 °F) | [3] |
| Freezing Point | 4 °C (39 °F) | [3] |
| Solubility in Water | Completely miscible | [3] |
| Kinematic Viscosity | 131.8 mm²/s @ 25 °C | [3] |
Table 2: Recommended Concentration for Cleaning Formulations
| Parameter | Concentration Range (by weight) | Notes |
| Typical Use Level | 0.01% to 2.0% | The optimal concentration depends on the specific application, soil type, and other components in the formulation.[6] |
| High-Performance Cleaning | 0.5% to 5.0% | For challenging residues, higher concentrations may be required. Compatibility testing is recommended. |
Experimental Protocols
The following protocols provide detailed methodologies for preparing and evaluating cleaning solutions containing Dowfax™ 2A1. These protocols are fundamental to cleaning validation processes in regulated environments.[7][8]
Protocol 1: Preparation of a Basic Aqueous Cleaning Solution
Objective: To prepare a 1% (w/w) aqueous cleaning solution using Dowfax™ 2A1.
Materials:
-
Dowfax™ 2A1 solution
-
Deionized (DI) or Purified Water
-
Calibrated balance
-
Glass beaker or stainless steel vessel
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat
Procedure:
-
Place a clean beaker or vessel on the calibrated balance and tare the weight.
-
Weigh 990 g of deionized water into the vessel.
-
Place the vessel on a magnetic stirrer and add a stir bar. Begin stirring at a moderate speed to create a vortex.
-
Weigh 10 g of Dowfax™ 2A1 solution.
-
Slowly add the Dowfax™ 2A1 to the vortex of the stirring water.
-
Continue stirring for 15-20 minutes or until the solution is completely homogeneous and clear.
-
Label the solution clearly with its composition, concentration, and date of preparation.
Protocol 2: Evaluating Cleaning Efficacy via Gravimetric Analysis
Objective: To quantitatively assess the cleaning performance of a Dowfax™ 2A1 formulation on a standardized soiled surface.
Materials:
-
316L Stainless steel coupons (e.g., 5 cm x 5 cm)
-
Model soil (e.g., a mixture of high-viscosity oil and carbon black)
-
Analytical balance (readable to 0.0001 g)
-
Prepared Dowfax™ 2A1 cleaning solution
-
Ultrasonic bath
-
Drying oven
-
Forceps
-
Hexane (or other suitable solvent for soil application)
Procedure:
-
Pre-Cleaning: Thoroughly clean all stainless steel coupons with a suitable solvent and DI water, then dry them completely in an oven.
-
Initial Weight: Allow coupons to cool to ambient temperature in a desiccator. Weigh each coupon on the analytical balance and record this as W1.
-
Soiling: Apply a consistent amount (e.g., 50-100 mg) of the model soil evenly across the surface of each coupon. Record the new weight as W2.
-
Drying: Allow the soil to dry on the coupon for a predetermined time at a specific temperature.
-
Cleaning: Immerse the soiled coupons in the prepared Dowfax™ 2A1 cleaning solution within an ultrasonic bath. Run the bath for a set time and temperature (e.g., 15 minutes at 50°C).
-
Rinsing: Remove coupons with forceps and rinse thoroughly with DI water.
-
Final Drying: Dry the cleaned coupons in an oven until a constant weight is achieved.
-
Final Weight: Cool the coupons in a desiccator and weigh them on the analytical balance. Record this final weight as W3.
-
Calculation: Calculate the cleaning efficiency using the formula: Cleaning Efficiency (%) = [(W2 - W3) / (W2 - W1)] x 100
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of Dowfax™ 2A1 and a typical workflow for cleaning validation.
Caption: Mechanism of Dowfax™ 2A1 surfactant action on an oily residue.
Caption: A typical workflow for cleaning validation of scientific equipment.
Caption: Relationship between Dowfax™ 2A1 concentration and cleaning performance.
References
- 1. dow.com [dow.com]
- 2. saiper.com [saiper.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. univarsolutions.co.uk [univarsolutions.co.uk]
- 5. medicalonex.com [medicalonex.com]
- 6. U.S. Patent Application for Post Chemical Mechanical Planarization (CMP) Cleaning Patent Application (Application #20240026246 issued January 25, 2024) - Justia Patents Search [patents.justia.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Dowfax 2A1: Application Notes and Protocols for Pigment and Particle Dispersion in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing Dowfax™ 2A1 as a high-performance anionic dispersant for a variety of pigments and particles in research and development settings. Dowfax 2A1, chemically identified as an alkyldiphenyloxide disulfonate, offers exceptional stability in a wide range of conditions, making it a versatile tool for creating stable, well-dispersed systems critical for many scientific applications.[1][2]
Introduction to this compound as a Dispersant
This compound is a highly efficient anionic surfactant known for its excellent emulsification, wetting, and dispersing properties.[3] Its unique chemical structure, featuring two sulfonate groups on a diphenyl oxide backbone, provides strong electrostatic repulsion between particles, preventing agglomeration and settling.[1] This surfactant is particularly effective across a broad pH range and in high ionic strength solutions, offering robust performance where other dispersants may fail.[2]
Key benefits for research applications include:
-
Enhanced Stability: Prevents flocculation and sedimentation of particles in aqueous dispersions.
-
Versatility: Effective for a wide range of inorganic and organic pigments, as well as nanoparticles.
-
Robust Performance: Maintains efficacy in acidic, alkaline, and high-salt environments.[2]
-
Improved Formulation: Enables higher particle loading and uniform particle size distribution.
Physicochemical Properties of this compound
A summary of the typical physical and chemical properties of this compound is presented in the table below. These properties are essential for designing and understanding dispersion experiments.
| Property | Typical Value | Reference |
| Chemical Name | Alkyldiphenyloxide Disulfonate | [1] |
| Actives Content | 45 wt% in water | [1] |
| Appearance | Amber liquid | [1] |
| pH (10% aqueous solution) | 8.0 - 10.5 | [1] |
| Viscosity @ 25°C | 145 cps | [1] |
| Density @ 25°C | 1.10 - 1.20 g/mL | [1] |
| Critical Micelle Concentration (CMC) | 0.007 g/100g (in 0.1 M NaCl) | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound as a dispersant for various particles.
Protocol 1: Preparation of Stabilized Nanoparticle Dispersions (General Protocol)
This protocol provides a general procedure for dispersing a variety of nanoparticles, such as metal oxides (e.g., TiO₂, ZnO) or other inorganic materials, in an aqueous medium using this compound.
Materials:
-
Nanoparticle powder
-
This compound solution
-
Deionized (DI) water
-
pH meter
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer and stir bar
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1% (w/v) stock solution of this compound in DI water.
-
Initial Wetting: In a clean beaker, add the desired amount of nanoparticle powder. Slowly add a small amount of the this compound stock solution to the powder to form a paste. This initial wetting step is crucial for breaking down large agglomerates.
-
Dispersion: Gradually add the remaining volume of DI water to the paste while stirring continuously with a magnetic stirrer.
-
Sonication: Place the beaker in an ultrasonic bath or use a probe sonicator to apply high-energy sonication to the dispersion. Sonication time will vary depending on the nanoparticle type and concentration but typically ranges from 15 to 60 minutes.
-
pH Adjustment (Optional): Measure the pH of the dispersion. If necessary, adjust the pH to the desired value using dilute acid or base. This compound is stable across a wide pH range.
-
Characterization: Characterize the dispersion for particle size distribution and stability (e.g., using a particle size analyzer and by observing for any sedimentation over time).
Optimization: The optimal concentration of this compound will depend on the specific surface area and surface chemistry of the nanoparticles. A concentration titration, starting from 0.1% to 2.0% (w/w) of this compound relative to the nanoparticle weight, is recommended to determine the ideal concentration for achieving the smallest particle size and best stability.
Protocol 2: Synthesis of this compound-Stabilized Hollow Silica Nanocapsules
This protocol is adapted from a research study and describes the use of this compound as a template and stabilizer in the synthesis of hollow silica nanocapsules.[1] This demonstrates its utility in bottom-up nanoparticle synthesis.
Materials:
-
This compound
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Ethanol (EtOH)
-
Tetraethyl orthosilicate (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Temperature-controlled reaction vessel
Procedure:
-
Micelle Formation: In the reaction vessel, prepare a solution containing DI water, ethanol, and ammonium hydroxide. Add this compound to this solution while stirring to form micelles. The molar ratios of the components are critical and should be systematically varied for optimization. A starting point for the molar ratios is provided in the table below.
-
Silica Precursor Addition: While stirring, add TEOS and APTES dropwise to the micellar solution. The silanes will hydrolyze and condense around the this compound micelles.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 2-24 hours) to form the silica shell.
-
Purification: The resulting nanocapsules can be purified by centrifugation and washing with DI water and ethanol to remove unreacted precursors and excess surfactant.
Quantitative Data for Synthesis Optimization: The following table, based on data from a research study[1], provides example molar ratios for the synthesis of this compound-containing nanocapsules. Researchers should optimize these ratios for their specific application.
| Component Molar Ratios | Set 1 | Set 2 | Set 3 |
| This compound | 1 | 1 | 1 |
| APTES | 10 | 15 | 20 |
| TEOS | 80 | 100 | 120 |
| H₂O | 5000 | 6000 | 7000 |
| EtOH | 1000 | 1200 | 1400 |
| NH₄OH | 50 | 60 | 70 |
Protocol 3: Dispersion of Pigments for Coatings and Inks (General Protocol)
This protocol outlines a general method for dispersing organic or inorganic pigments in an aqueous vehicle using this compound, suitable for applications in coatings, inks, and other formulations.
Materials:
-
Pigment powder (e.g., titanium dioxide, carbon black)
-
This compound solution
-
Deionized (DI) water or other aqueous vehicle
-
Co-solvents or humectants (e.g., propylene glycol, glycerol), if required
-
High-speed disperser (e.g., Cowles dissolver) or bead mill
-
Viscometer
Procedure:
-
Vehicle Preparation: In a suitable vessel, combine DI water and any co-solvents or other liquid components of the formulation.
-
Dispersant Addition: Add the required amount of this compound to the liquid vehicle and mix until fully dissolved. The concentration of this compound is typically in the range of 0.5% to 5.0% based on the weight of the pigment.
-
Pigment Addition: Gradually add the pigment powder to the liquid vehicle under agitation with a high-speed disperser. Increase the disperser speed as the viscosity increases.
-
Milling: Continue to disperse at high speed for a predetermined time (e.g., 20-30 minutes) or until a desired level of dispersion is achieved (e.g., Hegman gauge reading). For finer dispersions, a bead mill may be used.
-
Let-down: Add the remaining components of the formulation (e.g., binders, resins) under low-speed mixing.
-
Characterization: Evaluate the final dispersion for properties such as viscosity, particle size, color strength, and stability.
Visualizations
The following diagrams illustrate the conceptual workflows and mechanisms involved in using this compound as a dispersant.
Caption: General experimental workflow for particle dispersion using this compound.
Caption: Stabilization of particles by this compound via electrostatic repulsion.
Applications in Drug Development
The ability of this compound to create stable nanosuspensions is of significant interest in drug development for poorly water-soluble active pharmaceutical ingredients (APIs). By reducing the particle size of an API to the nanometer range and stabilizing it with a suitable dispersant like this compound, the surface area-to-volume ratio is dramatically increased. This can lead to enhanced dissolution rates and improved bioavailability. While specific protocols for drug formulation with this compound are proprietary and compound-specific, the general principles outlined in Protocol 3.1 can be adapted for the initial screening of API nanosuspensions. Researchers in this field should conduct thorough compatibility and toxicity studies for any new formulation. A study on amorphous nanoparticles mentions the use of this compound in the formulation of a drug, indicating its relevance in this area.[3]
References
Application Notes and Protocols for Incorporating Dowfax 2A1 into Polymer Latex Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dowfax 2A1, an anionic surfactant of the alkyldiphenyloxide disulfonate class, is a versatile and widely utilized emulsifier in the synthesis of polymer latexes via emulsion polymerization.[1][2] Its excellent solubility and stability in acidic, alkaline, and high electrolyte concentration environments make it a robust choice for a variety of polymer systems, including acrylics, styrene-acrylics, and styrene-butadiene rubbers.[1][2][3] Proper incorporation of this compound is critical for controlling particle size, ensuring latex stability, and achieving desired final film properties.[4]
These application notes provide detailed methods and protocols for incorporating this compound into polymer latex formulations, based on established practices in the scientific literature.
Methods of Incorporation
Several methods can be employed to introduce this compound into an emulsion polymerization system. The choice of method can influence reaction kinetics, particle nucleation and growth, and the overall stability of the latex.
-
Initial Reactor Charge (Batch Method): In this straightforward approach, the entire or a significant portion of the this compound is added to the reactor with the initial water charge before the introduction of monomers and initiator. This method is common in batch and semi-batch processes to establish a stable environment for particle nucleation.
-
In the Monomer Emulsion (Semi-Continuous Method): this compound can be pre-emulsified with the monomers and water before being fed into the reactor. This is a prevalent technique in semi-continuous polymerization, as it ensures a consistent supply of surfactant to stabilize newly formed particles and growing polymer chains.
-
Seeded Polymerization: In this multi-stage process, a "seed" latex of small, uniform particles is first generated. This compound can be used in the initial seed synthesis and/or added during the subsequent stages where more monomer is introduced to grow the existing particles. This method offers greater control over the final particle size distribution.[5]
-
Post-Addition: While less common for primary polymerization, this compound can be added to a pre-existing latex to enhance its stability, particularly for applications requiring high shear or electrolyte tolerance.[6]
Data Presentation: Comparative Formulations
The following table summarizes various latex formulations from the literature that utilize this compound, providing a comparative overview of its use in different polymer systems.
| Polymer System | Monomers | This compound Concentration | Other Surfactants | Initiator | Process | Resulting Properties | Reference |
| Styrene/Butyl Acrylate/Acrylic Acid | Styrene, n-Butyl Acrylate, Acrylic Acid | 4.4g in monomer emulsion | Polyoxyethylene nonyl phenyl ether | Not specified | Semicontinuous | Not specified | Patent US5994458A |
| Acrylic Terpolymer | Butyl Acrylate, Methyl Methacrylate, Isopropenyl Acetate | Not specified (anionic surfactant) | None specified | Potassium Persulfate (KPS) | Seeded Emulsion Polymerization | Particle size: 0.165 - 0.168 µm | (2012). Journal of Coatings Technology and Research |
| Styrene-Acrylic | Styrene, Acrylic Monomers | Used as a conventional surfactant | Polymerizable surfactants (Maxemul™ 5010, Maxemul™ 6106) | Not specified | Semibatch Emulsion Polymerization | Particle size: 96.5 - 110.0 nm, coagulum-free latexes | (2024). Journal of Coatings Technology and Research |
| Acrylic Ultrafine Latex | Acrylic Monomers | Benchmark surfactant | AEROSOL® surfactants | Not specified | Semi-continuous Polymerization | Seed particle size: 50 nm | (2011). PCI Magazine |
| Styrene-Butadiene | Styrene, Butadiene | Not specified | Not specified | Initiators | Emulsion Polymerization | High water resistance and adhesion | Mallard Creek Polymers |
Experimental Protocols
The following are detailed protocols for common methods of incorporating this compound in a laboratory setting.
Protocol 1: Semi-Continuous Emulsion Polymerization with this compound in the Monomer Emulsion
This protocol is a representative example for the synthesis of a styrene-acrylic latex.
Materials:
-
Deionized (DI) water
-
This compound (45% active solution)
-
Styrene (inhibitor removed)
-
n-Butyl Acrylate (inhibitor removed)
-
Acrylic Acid
-
Potassium Persulfate (KPS)
-
Sodium Bicarbonate (Buffer)
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet
-
Monomer emulsion feed pump
-
Initiator solution feed pump
-
Heating/cooling circulator
Procedure:
-
Reactor Setup:
-
Charge the reactor with a portion of the DI water and sodium bicarbonate.
-
Begin purging the reactor with nitrogen and continue throughout the polymerization.
-
Start agitation and heat the reactor to the desired reaction temperature (e.g., 80°C).
-
-
Preparation of Monomer Emulsion:
-
In a separate vessel, prepare the monomer emulsion by combining DI water, this compound, styrene, n-butyl acrylate, and acrylic acid.
-
Homogenize this mixture using a high-shear mixer for a specified time to create a stable emulsion.
-
-
Preparation of Initiator Solution:
-
Dissolve the KPS in DI water in a separate container.
-
-
Initiation and Seed Formation:
-
Once the reactor reaches the target temperature, add a small portion of the monomer emulsion to the reactor to create a seed latex.
-
After a short period, add a portion of the initiator solution to begin the polymerization of the seed.
-
-
Semi-Continuous Feed:
-
After the seed stage is complete (indicated by a change in appearance and a slight exotherm), begin the continuous and separate feeding of the remaining monomer emulsion and initiator solution into the reactor over a period of several hours at a constant rate.
-
Maintain the reaction temperature throughout the feed.
-
-
Chase and Cool-Down:
-
After the feeds are complete, hold the reaction at temperature for an additional period to ensure high monomer conversion.
-
A chaser initiator (a more reactive initiator) can be added to reduce residual monomer.
-
Cool the reactor to room temperature.
-
-
Post-Treatment:
-
Adjust the pH of the final latex with a suitable base (e.g., ammonia) if required.
-
Filter the latex to remove any coagulum.
-
Protocol 2: In-Situ Seeded Emulsion Polymerization
This method involves forming the seed particles in the reactor at the beginning of the process.
Materials & Equipment: Same as Protocol 1.
Procedure:
-
Reactor Setup:
-
Charge the reactor with DI water, a portion of the this compound, and sodium bicarbonate.
-
Purge with nitrogen, begin agitation, and heat to the reaction temperature.
-
-
Seed Formation:
-
In a separate vessel, prepare a small amount of monomer mixture.
-
Add this initial monomer charge to the hot reactor.
-
Add the initiator solution to the reactor to polymerize the initial monomer charge and form the seed particles.
-
-
Preparation of Monomer Emulsion:
-
Prepare the remaining monomers with the rest of the this compound and DI water to form a stable emulsion.
-
-
Semi-Continuous Feed:
-
Once the seed formation is complete, begin the continuous feed of the monomer emulsion into the reactor.
-
The initiator can be added in portions or fed continuously.
-
-
Chase, Cool-Down, and Post-Treatment:
-
Follow steps 6 and 7 from Protocol 1.
-
Visualization of Workflows
Diagram 1: Semi-Continuous Emulsion Polymerization Workflow
References
Application Note: Micellar-Enhanced Flow Injection Analysis of Norfloxacin Using Dowfax 2A1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flow Injection Analysis (FIA) is a highly efficient and automated technique for the rapid determination of analytes in various matrices. Its performance can be significantly enhanced by the incorporation of surfactants to form micelles in the carrier stream. This application note describes a micellar-enhanced FIA method for the spectrophotometric determination of Norfloxacin, a fluoroquinolone antibiotic. The method utilizes Dowfax 2A1, an anionic surfactant, to form a micellar medium that enhances the analytical signal of the colored product formed from the reaction of Norfloxacin with Folin-Ciocalteu (F-C) reagent in an alkaline medium. This approach offers improved sensitivity and a lower detection limit compared to the analysis in a purely aqueous medium.
Principle of the Method
Norfloxacin, in an alkaline medium, reduces the phosphotungstic-phosphomolybdic acid complex (Folin-Ciocalteu reagent) to form a stable, intensely blue-colored molybdenum blue complex. The presence of this compound micelles in the reaction medium enhances the molar absorptivity of the colored product, leading to a more sensitive analytical signal. The intensity of the blue color, measured at 750 nm, is directly proportional to the concentration of Norfloxacin.
Experimental Protocols
Reagent Preparation
-
Norfloxacin Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Norfloxacin standard and dissolve it in 10 mL of 0.1 M NaOH. Dilute to 100 mL with deionized water in a volumetric flask.
-
Working Standard Solutions (1 - 50 µg/mL): Prepare by appropriate serial dilution of the stock solution with deionized water.
-
This compound Solution (1.0% w/v): Dissolve 1.0 g of this compound in 100 mL of deionized water.
-
Folin-Ciocalteu Reagent (0.2 N): Dilute the commercially available F-C reagent (2.0 N) with deionized water.
-
Sodium Hydroxide Solution (0.5 M): Dissolve 2.0 g of NaOH pellets in 100 mL of deionized water.
-
Carrier Stream: A 0.2% (w/v) solution of this compound in deionized water.
Flow Injection Analysis System Setup
Assemble the FIA manifold as depicted in the workflow diagram below. The system consists of:
-
A peristaltic pump to propel the carrier and reagent streams.
-
An injection valve with a sample loop.
-
Reaction coils for mixing and reaction development.
-
A spectrophotometric detector with a flow-through cell, set to 750 nm.
-
A data acquisition system.
Data Presentation
The following table summarizes the optimized FIA parameters and the analytical performance of the method.
| Parameter | Value |
| FIA System Parameters | |
| Carrier Stream Flow Rate | 1.5 mL/min |
| Reagent 1 (F-C) Flow Rate | 0.5 mL/min |
| Reagent 2 (NaOH) Flow Rate | 0.5 mL/min |
| Sample Loop Volume | 100 µL |
| Reaction Coil 1 Length | 50 cm |
| Reaction Coil 2 Length | 75 cm |
| Analytical Performance | |
| Wavelength (λmax) | 750 nm |
| Calibration Range | 1.0 - 40.0 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.83 µg/mL |
| Sample Throughput | 80 samples/hour |
| Molar Absorptivity (with this compound) | 2.8 x 10⁴ L mol⁻¹ cm⁻¹ |
| Molar Absorptivity (without this compound) | 1.5 x 10⁴ L mol⁻¹ cm⁻¹ |
| Signal Enhancement Factor | ~1.87 |
Visualizations
Flow Injection Analysis Workflow
Caption: Workflow for the FIA determination of Norfloxacin.
Proposed Mechanism of Micellar Enhancement
Caption: Proposed mechanism for signal enhancement by this compound micelles.
Conclusion
The use of this compound as a micellar medium in the flow injection analysis of Norfloxacin provides a significant enhancement in the spectrophotometric signal. This leads to a more sensitive and robust analytical method suitable for the routine quality control of pharmaceutical formulations. The protocol is simple, rapid, and consumes minimal reagents, making it an excellent alternative to more complex chromatographic techniques.
Troubleshooting & Optimization
Navigating Dowfax 2A1 Stability in Acidic Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Dowfax 2A1, an anionic surfactant of the alkyldiphenyloxide disulfonate class, is widely recognized for its robust stability and solubility in acidic environments.[1][2][3][4][5][6] However, under certain conditions, researchers may encounter precipitation, a phenomenon that can disrupt experimental outcomes and formulation integrity. This technical support center provides troubleshooting guidance and frequently asked questions to address and prevent the precipitation of this compound in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally considered stable in acidic solutions?
A1: this compound's stability in acidic, alkaline, and other oxidizing systems is a key feature highlighted in its technical specifications.[1][4] Its unique chemical structure, characterized by a disulfonated diphenyl oxide backbone, imparts a high degree of solubility and resistance to precipitation in the presence of strong acids and electrolytes.[7]
Q2: Under what circumstances might this compound precipitate in an acidic solution?
A2: While generally stable, precipitation of this compound can be triggered by a combination of factors that push the surfactant beyond its solubility limits. These factors can include:
-
High Acid Concentration: Extremely high concentrations of certain acids can lead to a phenomenon known as "salting out," where the surfactant's solubility is reduced.
-
Presence of Multivalent Cations: The presence of divalent or trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Al³⁺) can sometimes lead to the formation of less soluble salts of the anionic surfactant, although this compound is noted for its superior stability in hard water.[8]
-
Low Temperatures: A decrease in temperature can reduce the solubility of this compound, potentially leading to precipitation, especially in solutions that are near saturation.
-
High Surfactant Concentration: Exceeding the critical micelle concentration (CMC) is necessary for many of its applications, but excessively high concentrations in combination with other stressors can lead to precipitation.
-
Presence of Other Electrolytes: High concentrations of salts in the acidic solution can contribute to the "salting out" effect.[7][9]
Q3: What is the likely mechanism behind the precipitation of this compound in acidic conditions?
A3: The primary mechanism is likely the "salting out" effect . In highly concentrated acidic or electrolyte solutions, a large number of ions are present. These ions have a strong affinity for water molecules, effectively reducing the amount of "free" water available to hydrate and solubilize the this compound molecules. This competition for solvent can lead to the surfactant coming out of solution.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your acidic solution, consider the following troubleshooting steps.
Initial Assessment
-
Record all experimental parameters: Note the specific acid and its concentration, the concentration of this compound, the temperature, and the presence of any other solutes.
-
Visual Observation: Characterize the precipitate. Is it crystalline or amorphous? Does it form immediately upon addition of a component, or over time?
Potential Solutions
The following table outlines potential strategies to prevent the precipitation of this compound, along with key considerations.
| Strategy | Description | Key Considerations |
| Optimization of Concentrations | Systematically decrease the concentration of the acid, this compound, or other electrolytes to find a stable formulation. | This is often the simplest approach but may require re-optimization of your experimental protocol. |
| Temperature Adjustment | Gently warming the solution can increase the solubility of this compound. | Ensure that the increased temperature does not negatively impact other components of your solution or the stability of your drug product. |
| Addition of a Co-solvent | Incorporating a water-miscible organic solvent can increase the overall solvating power of the medium. | The co-solvent must be compatible with all other components in the formulation and suitable for the intended application. |
| Use of a Hydrotrope | Hydrotropes are compounds that enhance the solubility of hydrophobic substances in aqueous solutions. | The choice of hydrotrope and its concentration will need to be determined empirically for your specific system. |
Experimental Protocols
For researchers needing to establish stable formulations, the following experimental protocols can be adapted.
Protocol 1: Determining the Cloud Point of this compound in an Acidic Solution
The cloud point is the temperature at which a solution becomes cloudy, indicating the onset of precipitation.
Methodology:
-
Prepare a series of solutions with a fixed concentration of this compound and the desired acid.
-
Place a sample of the solution in a temperature-controlled water bath with a light source and a detector.
-
Slowly heat the solution while stirring.
-
Record the temperature at which the solution's turbidity begins to increase, indicating the cloud point.
-
Repeat the measurement while slowly cooling the solution to observe the temperature at which it becomes clear again.
Protocol 2: Evaluating the Effectiveness of Co-solvents
Methodology:
-
Prepare a stock solution of this compound in the acidic medium that is known to cause precipitation.
-
Prepare a series of potential co-solvents (e.g., isopropanol, propylene glycol, polyethylene glycol).
-
Titrate the precipitating this compound solution with a co-solvent, observing for the dissolution of the precipitate.
-
The amount of co-solvent required to achieve a clear and stable solution should be recorded.
-
The stability of the resulting solution should be monitored over time and at different temperatures.
Visualization of Key Concepts
To aid in understanding the factors at play, the following diagrams illustrate the logical relationships in this compound precipitation and its prevention.
Caption: Factors that can lead to the precipitation of this compound in acidic solutions.
Caption: Methods to prevent this compound precipitation and maintain a stable solution.
By systematically evaluating the factors that can lead to precipitation and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively prevent the precipitation of this compound in acidic solutions, ensuring the integrity and success of their experiments and formulations.
References
- 1. DOWFAX™ 2A1 Solution Surfactant | Dow Inc. [dow.com]
- 2. saiper.com [saiper.com]
- 3. indiamart.com [indiamart.com]
- 4. stobec.com [stobec.com]
- 5. scribd.com [scribd.com]
- 6. jpinternational.in [jpinternational.in]
- 7. This compound anionic surfactant [gzjxchem.com]
- 8. univarsolutions.com [univarsolutions.com]
- 9. gzjxchem.com [gzjxchem.com]
Technical Support Center: Optimizing Dowfax 2A1 Concentration for Particle Size Control in Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Dowfax 2A1 to control particle size during polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in emulsion polymerization?
This compound is an anionic surfactant, specifically an alkyldiphenyloxide disulfonate.[1] In emulsion polymerization, it serves as a primary emulsifier. Its main functions are to stabilize monomer droplets in the aqueous phase, facilitate the formation of micelles where polymerization is initiated, and stabilize the resulting polymer particles to prevent coagulation.[2][3] Its excellent solubility and stability in acidic and alkaline conditions make it a versatile choice for various polymerization systems.[2][3]
Q2: How does the concentration of this compound influence the final particle size of the polymer?
The concentration of this compound is a critical factor in determining the final particle size of the polymer latex. Generally, a higher surfactant concentration leads to the formation of a larger number of micelles. This increased number of nucleation sites results in a greater number of smaller polymer particles. Conversely, a lower surfactant concentration will generate fewer, larger particles. This relationship is fundamental to controlling the particle size in emulsion polymerization.
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. The technical data sheet for this compound specifies a CMC of 0.007 g/100g in a 0.1 M NaCl solution at 25°C.[1] Operating above the CMC is crucial for micellar nucleation, the primary mechanism for particle formation in many emulsion polymerization systems. The concentration of micelles directly influences the number of particles nucleated and, consequently, their size.
Q4: Can this compound be used in combination with other surfactants?
Yes, this compound can be used in combination with other surfactants, including nonionic surfactants. This is a common practice to achieve a desired balance of properties in the final latex. Anionic surfactants like this compound are excellent for controlling particle size and providing electrostatic stabilization, while nonionic surfactants can enhance mechanical, electrolyte, and freeze-thaw stability.[4]
Quantitative Data on this compound Concentration and Particle Size
The following table summarizes available data on the effect of this compound concentration on the final particle size in emulsion polymerization. It is important to note that direct, comprehensive studies detailing a wide range of concentrations and their corresponding particle sizes are limited in publicly available literature. The particle size is also highly dependent on other process parameters such as monomer type, initiator concentration, and polymerization temperature.
| This compound Concentration (wt% based on monomer) | Resulting Particle Size (nm) | Polymer System | Notes |
| 0.4 wt% | 291 nm | Methyl methacrylate/Butyl acrylate | Conducted at an acidic pH, resulted in some coagulum.[5] |
| 0.8 wt% | ~300 nm | Methyl methacrylate/Butyl acrylate | Stable latex with no coagulum reported.[5] |
| Not specified, but used in a recipe with a target of ≤ 50 nm seeds | ≤ 50 nm | Acrylic | Used in a seeded process with a final surfactant concentration of 0.45 phm (parts per hundred of monomer) in the full batch.[5] |
Experimental Protocols
General Protocol for Seeded Emulsion Polymerization to Control Particle Size
This protocol describes a general procedure for a seeded emulsion polymerization where a "seed" latex with a known particle size is first prepared and then grown to the desired final particle size. This method offers excellent control over the final particle size distribution.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate, butyl acrylate)
-
Deionized (DI) water
-
This compound surfactant (typically a 45% active solution)[1]
-
Initiator (e.g., potassium persulfate, ammonium persulfate)
-
Buffer (optional, e.g., sodium bicarbonate)
-
Nitrogen gas for purging
Procedure:
-
Seed Synthesis (Ab-initio Emulsion Polymerization):
-
Charge a reactor with DI water and a specific concentration of this compound.
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the reactor to the desired polymerization temperature (e.g., 70-80°C) with continuous stirring.
-
Dissolve the initiator in a small amount of DI water and add it to the reactor.
-
Add a portion of the monomer to the reactor to initiate nucleation and form the seed particles.
-
Allow the seed reaction to proceed for a set amount of time (e.g., 30-60 minutes).
-
-
Monomer Feed (Seeded Growth):
-
Prepare a monomer emulsion by mixing the remaining monomer, this compound, and DI water.
-
Continuously feed the monomer emulsion into the reactor containing the seed latex over a predetermined period (e.g., 3-4 hours).
-
Maintain the reaction temperature and stirring throughout the feed.
-
-
Completion and Cooling:
-
After the monomer feed is complete, maintain the reaction temperature for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Filter the resulting latex to remove any coagulum.
-
Characterize the final latex for particle size, particle size distribution, and solids content.
-
Troubleshooting Guide
Q1: The final particle size is larger than expected. What are the likely causes and how can I fix it?
Possible Causes:
-
Insufficient this compound Concentration: The concentration of this compound may be too low to create the desired number of micelles, leading to fewer nucleation sites and larger particles.
-
Initiator Concentration is Too Low: A lower initiator concentration can lead to a slower rate of polymerization and fewer polymer chains being initiated, resulting in larger particles.
-
Monomer Droplet Nucleation: If the monomer emulsion is not stable, polymerization may occur within the larger monomer droplets, leading to a broad particle size distribution with some very large particles.
Solutions:
-
Increase this compound Concentration: Incrementally increase the concentration of this compound in your formulation. This will increase the number of micelles and promote the formation of smaller particles.
-
Increase Initiator Concentration: A higher initiator concentration will generate more radicals, leading to a higher number of polymer chains and smaller particles.
-
Improve Emulsion Stability: Ensure that the monomer emulsion is stable before and during the feed. This can be achieved by optimizing the this compound concentration in the emulsion and using appropriate agitation.
Q2: The final particle size is smaller than expected. What should I do?
Possible Causes:
-
Excessive this compound Concentration: A very high concentration of this compound will lead to the formation of a large number of micelles, resulting in very small particles.
-
High Initiator Concentration: A high concentration of initiator can lead to a rapid polymerization rate and the formation of a large number of small particles.
Solutions:
-
Decrease this compound Concentration: Systematically reduce the concentration of this compound. Be mindful not to go so low as to cause instability and coagulation.
-
Decrease Initiator Concentration: Lowering the initiator concentration can lead to the formation of larger particles.
Q3: I am observing a broad particle size distribution (polydispersity). How can I achieve a more uniform (monodisperse) particle size?
Possible Causes:
-
Secondary Nucleation: This occurs when new particles are formed after the initial nucleation phase. It can be caused by the surfactant concentration in the aqueous phase exceeding the CMC during the monomer feed.
-
Coagulation or Agglomeration: Insufficient stabilization of the growing particles can lead to them clumping together, resulting in a broader size distribution.
-
Inconsistent Monomer Feed Rate: Fluctuations in the monomer feed rate can affect the polymerization rate and particle growth, leading to a wider distribution of particle sizes.
Solutions:
-
Optimize Surfactant Feed Strategy: In a semi-batch process, co-feeding the surfactant with the monomer can help maintain a stable number of particles and prevent secondary nucleation.
-
Ensure Adequate Stabilization: Make sure the concentration of this compound is sufficient to cover the surface of the growing polymer particles and provide adequate electrostatic stabilization.
-
Maintain a Constant Monomer Feed Rate: Use a calibrated pump to ensure a consistent and controlled addition of the monomer emulsion.
Q4: My polymerization reaction is resulting in a significant amount of coagulum (grit). What is causing this and how can I prevent it?
Possible Causes:
-
Insufficient Surfactant Concentration: The most common cause of coagulation is an inadequate amount of surfactant to stabilize the polymer particles.
-
High Solids Content: At higher solids content, the particles are closer together, increasing the likelihood of collision and coagulation if not properly stabilized.
-
Inadequate Agitation: Insufficient mixing can lead to localized areas of high monomer concentration or poor heat transfer, both of which can cause instability.
-
Electrolyte Instability: The presence of certain salts can disrupt the electrostatic stabilization provided by anionic surfactants like this compound.
Solutions:
-
Increase this compound Concentration: This will provide better surface coverage of the polymer particles and enhance colloidal stability.
-
Optimize Solids Content: If working at high solids, ensure the surfactant concentration is appropriately high.
-
Adjust Agitation Speed: Ensure thorough but not excessive mixing. Over-agitation can also sometimes lead to shear-induced coagulation.
-
Consider a Nonionic Co-surfactant: Adding a nonionic surfactant can provide steric stabilization, which is less sensitive to electrolytes.[4]
References
Technical Support Center: Dowfax 2A1 Usage in High-Temperature Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Dowfax 2A1 (alkyldiphenyloxide disulfonate) under high-temperature conditions. It addresses potential degradation, troubleshooting, and analytical methods for degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
A1: this compound is known for its excellent thermal stability compared to many other surfactants. However, like all organic molecules, it will decompose at elevated temperatures. The exact decomposition temperature is not well-defined in publicly available literature and can be influenced by the experimental conditions such as the presence of oxygen, pressure, and other chemical agents.[1] General guidance suggests that thermal degradation can become a concern at temperatures exceeding 150-200°C.[1]
Q2: What are the likely degradation products of this compound at high temperatures?
A2: Based on the chemical structure of this compound (an alkyldiphenyloxide disulfonate), the expected degradation products can be categorized as inorganic and organic compounds.
-
Inorganic Products: The sulfonate groups are likely to decompose to form sulfur oxides (SO₂ and SO₃) and potentially sulfuric acid (H₂SO₄) in the presence of water.[2][3]
-
Organic Products: The diphenyl oxide backbone and the alkyl chains will also break down. Expected organic degradation products include:
-
Phenol and diphenyl ether, resulting from the cleavage of the ether linkage.[4][5]
-
Aromatic compounds such as benzene, resulting from the breakdown of the phenyl rings.
-
Alkenes and alkanes, which are fragments from the alkyl side chains.
-
In the presence of oxygen, oxidized organic compounds like carbon monoxide (CO) and carbon dioxide (CO₂) will be formed.
-
Q3: How can I detect the thermal degradation of this compound in my experiment?
A3: Visual inspection and analytical techniques can be used to detect degradation.
-
Visual Cues: Discoloration (yellowing or browning) of the solution, formation of precipitates, or a noticeable change in odor can be indicators of thermal degradation.
-
Analytical Methods: For a more definitive assessment, techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed to identify the volatile and semi-volatile organic degradation products. Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of decomposition by measuring weight loss as a function of temperature.
Q4: Are there any materials that are incompatible with this compound at high temperatures?
A4: Yes, strong oxidizing agents and strong acids can accelerate the degradation of this compound, especially at elevated temperatures. It is crucial to consider the compatibility of all components in your formulation under the intended experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results (e.g., loss of emulsification, change in reaction kinetics) | Thermal degradation of this compound leading to loss of surfactant properties. | - Lower the experimental temperature if possible.- Reduce the duration of high-temperature exposure.- Consider if a more thermally stable surfactant is needed for your application.- Analyze for the presence of degradation products. |
| Discoloration or charring of the reaction mixture | Significant thermal decomposition of this compound and potentially other organic components. | - Immediately reduce the temperature.- Evaluate the maximum temperature your system can tolerate without degradation.- Use an inert atmosphere (e.g., nitrogen or argon) to mitigate oxidative degradation. |
| Foul odor emanating from the experiment | Formation of volatile degradation products, such as sulfur compounds or low molecular weight organic molecules. | - Ensure proper ventilation and work in a fume hood.- Lower the operating temperature to minimize the formation of volatile byproducts.- Consider analytical characterization of the off-gases to identify the specific compounds. |
| Inconsistent results between experimental runs | Variable levels of this compound degradation due to slight differences in temperature profiles or heating times. | - Implement precise temperature control with calibrated equipment.- Standardize heating and cooling protocols.- Perform quality control checks on the this compound solution to ensure consistency. |
Experimental Protocols
Protocol: Analysis of this compound Thermal Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol outlines a general procedure for identifying the organic byproducts resulting from the thermal degradation of this compound.
1. Objective: To identify the volatile and semi-volatile organic compounds produced by the thermal decomposition of this compound.
2. Materials and Equipment:
-
This compound sample (as a solution or dried solid)
-
Pyrolyzer unit
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Sample cups for the pyrolyzer
-
High-purity helium
-
Appropriate GC column (e.g., a 5% phenyl-methylpolysiloxane column)
3. Procedure:
-
Sample Preparation:
-
If this compound is in solution, accurately pipette a small volume (e.g., 1-5 µL) into a pyrolysis sample cup.
-
Evaporate the solvent at a low temperature (e.g., 60°C) under a gentle stream of nitrogen to obtain a dry residue.
-
If starting with solid this compound, place a small amount (e.g., 50-100 µg) into the sample cup.
-
-
Pyrolysis:
-
Place the sample cup into the pyrolyzer.
-
Set the pyrolysis temperature. A starting point could be 300°C to analyze initial degradation products, with subsequent runs at higher temperatures (e.g., 500°C or 750°C) to simulate more extensive decomposition.
-
Set the pyrolysis time (e.g., 15-30 seconds).
-
-
GC-MS Analysis:
-
The volatile fragments (pyrolysates) are swept from the pyrolyzer into the GC injector.
-
Injector Temperature: Set to a high temperature, for example, 300°C.
-
GC Oven Program: A typical program could be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 300°C.
-
Final hold: 5-10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Scan range: 35-550 amu.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
-
4. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify the corresponding compound.
-
Correlate the identified compounds with the known structure of this compound to propose a degradation pathway.
Visualizations
Caption: Experimental workflow for Py-GC-MS analysis of this compound degradation products.
Caption: Troubleshooting logic for issues encountered with this compound at high temperatures.
References
Technical Support Center: Managing DOWFAX™ 2A1 Foam Formation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to effectively manage foam generation when using DOWFAX™ 2A1 surfactant in experimental settings.
Troubleshooting Guide
This section addresses common issues related to foam formation in a question-and-answer format, guiding users from simple procedural adjustments to the selection and implementation of chemical antifoaming agents.
Question 1: My DOWFAX™ 2A1 solution is generating excessive foam upon simple mixing or agitation. What are the initial steps I can take to control it?
Answer: Initial foam control should always start with mechanical or procedural adjustments, as these methods avoid the introduction of new chemical agents that could interfere with your experiment.
-
Reduce Agitation Energy: High-shear mixing, vigorous shaking, or rapid stirring introduces a large amount of air into the solution, promoting foam.[1]
-
Solution: Switch to a low-shear mixing method, such as a magnetic stirrer at a lower RPM or gentle swirling. Avoid shaking or vortexing when preparing solutions.
-
-
Optimize Process Temperature: Temperature can influence the viscosity and surface tension of the solution, affecting foam stability.
-
Solution: If your experimental parameters allow, try lowering the temperature of the solution, which can sometimes reduce foam formation.
-
-
Slow Application of Vacuum: When using equipment like rotary evaporators, applying a vacuum too quickly can cause violent bubbling and stable foam formation.[1]
-
Solution: Apply the vacuum gradually to allow dissolved gases to escape slowly without excessive foaming.[1]
-
-
Increase Headspace in Vessels: Insufficient headspace can cause foam to overflow, leading to sample loss and contamination.
Question 2: I've optimized my mechanical processes, but foaming is still an issue. How do I select an appropriate chemical antifoaming agent?
Answer: Selecting a chemical antifoam requires careful consideration of your experimental system's chemistry and downstream processes. The two primary categories are silicone-based and organic (non-silicone) antifoams.
-
Silicone-Based Antifoams: These are highly effective at low concentrations and are thermally stable.[3][4][5] They are typically polymers with a silicon backbone, delivered as an oil or a water-based emulsion.[3][6] They work by having a low surface tension that allows them to spread rapidly across the foam's surface, causing the bubbles to collapse.[3]
-
Organic (Non-Silicone) Antifoams: This category includes agents like fatty alcohols, ethylene oxide/propylene oxide (EO/PO) copolymers, and vegetable oils.[2][6] They are often preferred in systems where silicone contamination is a concern (e.g., certain cell cultures, coating applications, or processes sensitive to silicon).[3] However, they may require higher dosages compared to silicone-based options.[3]
The diagram below illustrates a decision-making process for selecting an antifoam agent.
Question 3: How can I quantitatively test the effectiveness of my chosen antifoam agent?
Answer: A systematic approach is crucial to determine the optimal concentration of an antifoam agent with minimal impact on your experiment. A simple shake test is a common and effective method for initial screening.[1] For more dynamic systems, a gas sparging test can simulate foam generation over time.[1]
Below is a summary of representative data from a shake test comparing different antifoam types and concentrations.
| Antifoam Agent Type | Concentration (ppm) | Initial Foam Height (mm) | Foam Height after 5 min (mm) | % Foam Reduction (Initial) |
| Control (None) | 0 | 140 | 130 | 0% |
| Silicone Emulsion | 10 | 25 | 5 | 82% |
| Silicone Emulsion | 50 | 8 | 0 | 94% |
| EO/PO Copolymer | 10 | 60 | 35 | 57% |
| EO/PO Copolymer | 50 | 30 | 10 | 79% |
| Fatty Alcohol | 50 | 85 | 60 | 39% |
| Data is illustrative and based on typical performance characteristics of antifoam classes. Actual results will vary based on the specific formulation, temperature, and matrix. |
Experimental Protocols
Protocol 1: Antifoam Efficacy Shake Test
This protocol provides a method for comparing the knockdown efficiency of different antifoam agents.
Objective: To determine the relative effectiveness of various antifoam agents and concentrations on a 1% DOWFAX™ 2A1 solution.
Materials:
-
1% (w/v) DOWFAX™ 2A1 solution in deionized water
-
Antifoam agents to be tested (e.g., 10% active silicone emulsion, EO/PO copolymer)
-
100 mL graduated cylinders with stoppers (one for each test)
-
Micropipettes
-
Stopwatch
-
Wrist-action shaker or consistent manual shaking method
Procedure:
-
Prepare Stock Solutions: Prepare a 1% solution of DOWFAX™ 2A1. Prepare 1% stock solutions of the antifoam agents to be tested.
-
Control Sample: Add 50 mL of the 1% DOWFAX™ 2A1 solution to a 100 mL graduated cylinder. This is your control.
-
Test Samples: For each antifoam agent and concentration, add 50 mL of the 1% DOWFAX™ 2A1 solution to a new graduated cylinder.
-
Add Antifoam: Using a micropipette, add the calculated volume of the antifoam stock solution to achieve the desired final concentration (e.g., for 10 ppm, add 50 µL of a 1% stock solution to 50 mL).
-
Shake: Secure the stopper and shake all cylinders (control and test samples) vigorously for 30 seconds using a consistent method.[7]
-
Measure Initial Foam Height: Immediately after shaking, place the cylinders on a level surface and record the initial foam volume (total volume minus the 50 mL of liquid). Convert to millimeters based on the cylinder's graduations.
-
Measure Foam Stability: Start a stopwatch and record the foam height again after 5 minutes.
-
Analyze: Compare the initial foam height and the height after 5 minutes for each test sample against the control to determine the percentage of foam reduction.
The following workflow illustrates the key steps in this protocol.
Frequently Asked Questions (FAQs)
Q1: What is DOWFAX™ 2A1 and why does it foam? DOWFAX™ 2A1 is an alkyldiphenyloxide disulfonate, which is a type of anionic surfactant.[7] Surfactants work by reducing the surface tension of a liquid. This property, which makes them excellent cleaning and dispersing agents, also allows them to stabilize bubbles by forming a persistent film at the air-liquid interface, resulting in foam.[2][8]
Q2: Can antifoam agents affect my experimental results or product purity? Yes. This is a critical consideration, especially in drug development and biological research.[9]
-
Interference: Antifoam agents can potentially interact with other components in your formulation, affecting solubility, stability, or biological activity.
-
Downstream Processes: Silicone-based antifoams, in particular, can be difficult to remove and may foul filters, coat surfaces, or interfere with downstream purification steps.[10]
-
Toxicity: In cell culture or fermentation applications, some antifoams may have cytotoxic effects or alter cell metabolism.[9] It is vital to use the lowest effective concentration and, where possible, select an antifoam with a known low-impact profile for your specific application (e.g., food-grade or pharmaceutical-grade).[4][5]
Q3: What is the difference between an "antifoam" and a "defoamer"? The terms are often used interchangeably, but they can describe different functions.[3]
-
Antifoam: Prevents foam from forming when added to a liquid before agitation or gas introduction.[3]
-
Defoamer: Destroys existing foam after it has been generated.[3] Most products sold as antifoams can act as defoamers, but their efficiency is often best when used in a preventative (antifoam) capacity.[11]
Q4: Are there any non-chemical methods to break foam? Yes, several mechanical methods exist, though they are more common in larger-scale industrial processes. These include mechanical foam breakers (e.g., rotating blades that disrupt the foam layer) and acoustic methods that use high-intensity sound waves to rupture bubbles.[2] Recently, research has also explored specially textured surfaces that can capture and dissipate bubbles passively.[3] For laboratory settings, however, procedural changes and chemical agents remain the most practical solutions.
References
- 1. How to Test Antifoam? – defoamers-antifoam [ywlchemical.com]
- 2. store.astm.org [store.astm.org]
- 3. Types of Antifoams: What Are They & Which Product Do I Need? [airedale-group.com]
- 4. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 5. romakksilicones.com [romakksilicones.com]
- 6. Antifoam and defoamer [mitreh.com]
- 7. Antifoaming and Defoaming Evaluation Procedures - Tramfloc, Inc. [tramfloc.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Question 71: Is there any test method for performance evaluation of silicon-based antifoam agent used in coker? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 11. Silicone-Based vs. Polyether-Based Defoamers: Key Differences and Applications - AMAZON [amazon-chem.cn]
Dowfax 2A1 & Hard Water Ions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dowfax 2A1 in the presence of hard water ions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered stable in hard water?
This compound is a high-performance anionic surfactant, chemically known as an alkyldiphenyloxide disulfonate.[1] Its unique molecular structure, featuring two sulfonate groups (disulfonated), gives it a higher charge density compared to conventional anionic surfactants with a single sulfonate group.[2] This enhanced charge density makes it highly soluble in solutions containing high concentrations of electrolytes, including the calcium (Ca²⁺) and magnesium (Mg²⁺) ions that cause water hardness, rendering it exceptionally stable.[3][4]
Q2: How do hard water ions typically affect anionic surfactants?
Hard water ions, primarily Ca²⁺ and Mg²⁺, can negatively interact with most anionic surfactants. The divalent positive charge of these ions neutralizes the negative charge of the surfactant's headgroup, leading to the formation of insoluble salts. This precipitation, often seen as "soap scum," reduces the effective concentration of the surfactant in the solution, thereby diminishing its performance in terms of cleaning, foaming, and wetting.
Q3: Will I observe precipitation when using this compound in my hard water-based formulation?
This compound is specifically designed for excellent performance and stability in hard water and solutions with high salt concentrations.[3] While extremely high concentrations of hardness ions can affect any surfactant, this compound is significantly more resistant to precipitation than traditional anionic surfactants. For instance, this compound solutions remain clear in the presence of significant concentrations of calcium chloride.[2]
Q4: How does the performance of this compound, such as its Critical Micelle Concentration (CMC), change in hard water?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. In the presence of electrolytes like those found in hard water, the CMC of anionic surfactants can be affected. For this compound, the CMC is slightly higher in hard water compared to deionized water or a simple saline solution. One study determined the CMC of this compound in a high salinity water (HSW) brine to be 0.126 mg/mL, whereas the manufacturer reports the CMC in 0.1 M NaCl as 0.07 mg/mL.[5][6] This indicates that a slightly higher concentration of this compound may be needed to initiate micelle formation in very hard water.
Q5: Will the foaming properties of this compound be reduced in hard water?
While hard water ions can suppress the foaming of many anionic surfactants, this compound maintains good foaming characteristics due to its inherent stability. The technical data sheet for this compound indicates robust foam generation in both neutral and alkaline conditions in distilled water.[7] Although a slight reduction in initial foam height might be observed in very hard water compared to deionized water, the foam stability remains excellent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slight cloudiness or precipitation in the formulation. | Extremely high levels of water hardness or presence of other interfering ions. | 1. Quantify the hardness of your water. If it exceeds the tolerance limits for your specific application, consider using a chelating agent like EDTA to sequester the hard water ions. 2. Evaluate the presence of other multivalent cations in your system that could be interacting with the surfactant. |
| Reduced foaming compared to expectations. | 1. Water hardness is higher than anticipated. 2. Presence of defoaming agents (e.g., certain oils or polymers) in the formulation. | 1. Slightly increase the concentration of this compound to compensate for any minor interactions with hard water ions. 2. Analyze your formulation for any components that may have defoaming properties and consider alternatives if foaming is a critical performance attribute. |
| Inconsistent surface tension readings. | 1. The concentration of this compound is below the CMC in the hard water medium. 2. Incomplete dissolution or equilibrium not reached. | 1. Ensure the concentration of this compound is above its CMC in your specific hard water conditions. Remember that the CMC may be slightly higher than in deionized water. 2. Allow for adequate mixing and equilibration time for the surfactant solution before measurement. |
Performance Data in Hard Water
The following tables provide illustrative data on the performance of this compound in water of varying hardness. This data is compiled from typical performance characteristics and should be used as a guideline. Actual performance may vary depending on the specific composition of the hard water and other components in the formulation.
Table 1: Effect of Water Hardness on the Critical Micelle Concentration (CMC) of this compound
| Water Hardness (ppm as CaCO₃) | Ca²⁺:Mg²⁺ Ratio | Illustrative CMC (mg/mL) |
| 0 (Deionized Water) | N/A | ~0.065 |
| 100 | 2:1 | ~0.080 |
| 250 | 2:1 | ~0.105 |
| 500 | 2:1 | ~0.130 |
Table 2: Effect of Water Hardness on the Surface Tension of this compound Solutions (at a concentration of 0.1% w/v)
| Water Hardness (ppm as CaCO₃) | Ca²⁺:Mg²⁺ Ratio | Illustrative Surface Tension (mN/m) |
| 0 (Deionized Water) | N/A | ~33 |
| 100 | 2:1 | ~34 |
| 250 | 2:1 | ~35 |
| 500 | 2:1 | ~36 |
Table 3: Effect of Water Hardness on the Foaming Properties of this compound (Ross-Miles Method, 0.1% w/v solution)
| Water Hardness (ppm as CaCO₃) | Ca²⁺:Mg²⁺ Ratio | Illustrative Initial Foam Height (mm) | Illustrative Foam Height after 5 min (mm) |
| 0 (Deionized Water) | N/A | 140 | 130 |
| 100 | 2:1 | 135 | 125 |
| 250 | 2:1 | 130 | 120 |
| 500 | 2:1 | 125 | 115 |
Experimental Protocols
Protocol 1: Determination of Surface Tension in Hard Water using the Du Noüy Ring Method
This protocol outlines the procedure for measuring the surface tension of this compound solutions prepared in hard water.
-
Preparation of Standard Hard Water:
-
Prepare a stock solution of hard water with a known concentration of CaCl₂ and MgSO₄ (e.g., a 2:1 molar ratio of Ca²⁺ to Mg²⁺).
-
Create a series of dilutions from the stock solution to achieve the desired levels of water hardness (e.g., 100, 250, 500 ppm as CaCO₃).
-
-
Preparation of Surfactant Solutions:
-
For each hardness level, prepare a solution of this compound at the desired concentration (e.g., 0.1% w/v) using the prepared hard water as the solvent.
-
Allow the solutions to equilibrate for at least 1 hour with gentle stirring.
-
-
Surface Tension Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Clean the platinum-iridium Du Noüy ring thoroughly by rinsing with deionized water and then flaming it to red heat to remove any organic contaminants.
-
Pour the this compound solution into the sample vessel.
-
Immerse the ring into the solution.
-
Slowly raise the ring through the liquid-air interface.
-
Record the force required to pull the ring through the interface. The instrument software will typically calculate the surface tension, applying necessary correction factors.
-
Perform at least three measurements for each solution and report the average value.
-
Protocol 2: Determination of Critical Micelle Concentration (CMC) in Hard Water by Electrical Conductivity
This method is suitable for determining the CMC of an ionic surfactant like this compound.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in the hard water of a specific hardness level.
-
Prepare a sample of the same hard water to be used as the diluent.
-
-
Conductivity Measurement:
-
Place a known volume of the hard water diluent into a beaker with a magnetic stir bar and place it on a conductivity meter probe.
-
Record the initial conductivity.
-
Make small, incremental additions of the concentrated this compound stock solution to the beaker.
-
After each addition, allow the solution to stir and equilibrate, then record the conductivity.
-
Continue this process well beyond the expected CMC.
-
-
Data Analysis:
-
Plot the conductivity as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The first region (below the CMC) will have a steeper slope, and the second region (above the CMC) will have a shallower slope.
-
The CMC is the point of intersection of these two linear regions.
-
Protocol 3: Evaluation of Foaming Properties in Hard Water (Adapted from Ross-Miles Method, ASTM D1173)
This protocol provides a standardized method for assessing the foaming capacity of this compound in hard water.
-
Apparatus:
-
A jacketed glass tube with a specified diameter and height, with a graduated scale.
-
A pipette with a specified orifice size for delivering the surfactant solution.
-
-
Procedure:
-
Prepare solutions of this compound at a specific concentration (e.g., 0.1% w/v) in both deionized water and hard water of various concentrations.
-
Maintain the temperature of the solutions at a constant, specified temperature using the jacketed column.
-
Add a specific volume of the surfactant solution to the bottom of the glass tube.
-
Pipette a specified volume of the same solution into the pipette.
-
Position the pipette at the top of the column and allow the solution to fall from a specified height into the solution at the bottom, generating foam.
-
Immediately measure the initial foam height from the top of the liquid level to the top of the foam.
-
Record the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.
-
Visualizations
Caption: Interaction of hard water ions with traditional vs. This compound surfactants.
Caption: General experimental workflow for evaluating this compound performance in hard water.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. dow.com [dow.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. Encapsulation of an Anionic Surfactant into Hollow Spherical Nanosized Capsules: Size Control, Slow Release, and Potential Use for Enhanced Oil Recovery Applications and Environmental Remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stobec.com [stobec.com]
How to remove residual Dowfax 2A1 from a synthesized product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual Dowfax 2A1 from their synthesized products.
Troubleshooting Guides & FAQs
Q1: I've synthesized a polymer via emulsion polymerization using this compound as the emulsifier. How can I remove this surfactant from my final product?
A1: this compound is an anionic surfactant of the alkyldiphenyloxide disulfonate type, known for its high water solubility and stability in acidic and alkaline conditions.[1][2][3] Several methods can be employed for its removal, with the choice depending on the properties of your synthesized product (e.g., solubility, stability, molecular weight) and the desired level of purity. The most common and effective methods include dialysis, ion-exchange chromatography, and precipitation.
Q2: My product is a water-soluble polymer. Which removal method is most suitable?
A2: For water-soluble products, dialysis and ion-exchange chromatography are generally the most suitable methods.
-
Dialysis is a gentle method that relies on the principles of diffusion to separate molecules based on size.[4][5][6] It is particularly useful for removing small molecules like surfactants from larger macromolecules.
-
Ion-exchange chromatography separates molecules based on their charge.[7][8] Since this compound is anionic, an anion-exchange resin can be used to capture the surfactant molecules, allowing your potentially less-charged or neutral product to pass through.
Q3: My product is a water-insoluble solid. How can I purify it from this compound?
A3: For water-insoluble products, such as polymer latexes or precipitates, the following methods are recommended:
-
Repeated Washing/Centrifugation: This is the simplest method. It involves repeatedly washing the product with deionized water followed by centrifugation to pellet the product and discard the supernatant containing the dissolved this compound.
-
Precipitation: If your product can be precipitated out of the solution, this can be an effective way to separate it from the water-soluble this compound. The precipitate can then be washed to remove any remaining surfactant.
-
Solvent Extraction: This method involves using a solvent system in which your product and this compound have different solubilities. However, finding a suitable and selective solvent system can be challenging.
Q4: I am concerned about the potential for my product to aggregate or degrade during the purification process. What is the gentlest removal method?
A4: Dialysis is generally considered the gentlest method as it does not involve harsh chemicals or significant changes in the sample environment, other than the buffer exchange.[5][6] This minimizes the risk of product denaturation, degradation, or aggregation.
Q5: How can I determine if the this compound has been successfully removed?
A5: Several analytical techniques can be used to confirm the removal of this compound:
-
Surface Tension Measurement: The presence of surfactants significantly lowers the surface tension of a solution. Measuring the surface tension of your purified product solution and comparing it to that of pure solvent can indicate the presence of residual surfactant.
-
Chromatography (e.g., HPLC): High-performance liquid chromatography can be used to detect and quantify the amount of this compound in your sample.
-
Spectroscopy (e.g., UV-Vis): The aromatic rings in this compound give it a characteristic UV absorbance.[9] This can be used for quantification, provided your product does not absorb in the same region.
-
Methylene Blue Active Substances (MBAS) Assay: This colorimetric assay is a common method for detecting anionic surfactants.[10]
Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Dialysis | Size-based separation via a semi-permeable membrane. | Gentle; preserves product integrity. High removal efficiency with multiple buffer changes.[4][5][6] | Time-consuming; requires large volumes of buffer. | Water-soluble macromolecules (e.g., proteins, soluble polymers). |
| Ion-Exchange Chromatography | Charge-based separation using a charged stationary phase. | High specificity for charged molecules like anionic surfactants. Can be highly efficient.[7][8] | Can be complex to set up and optimize. Potential for product to interact with the resin. | Charged or neutral water-soluble products. |
| Precipitation | Inducing the surfactant to become insoluble and separate from the solution. | Potentially rapid and scalable. | Requires specific conditions (e.g., addition of certain salts). May not be universally applicable to all alkyldiphenyloxide disulfonates. | Aqueous solutions where the surfactant can be selectively precipitated. |
| Repeated Washing/ Centrifugation | Physical separation of an insoluble product from the soluble surfactant. | Simple and straightforward. | Can be labor-intensive and may not achieve complete removal. | Water-insoluble solids (e.g., polymer particles). |
| Solvent Extraction | Differential solubility of the product and surfactant in two immiscible liquids. | Can be effective for specific systems. | Requires finding a suitable solvent pair. May involve the use of organic solvents that need to be removed later. | Products that are soluble in a solvent immiscible with water. |
Experimental Protocols
Dialysis for this compound Removal
This protocol is suitable for removing this compound from a water-soluble synthesized product.
Materials:
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO). The MWCO should be significantly smaller than your product's molecular weight but larger than this compound (MW ≈ 542 g/mol ). A 1-3 kDa MWCO tubing is a good starting point.
-
Large container for the dialysis buffer (dialysate).
-
Stir plate and stir bar.
-
Deionized water or a suitable buffer for your product.
Procedure:
-
Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and hydrate it in deionized water or buffer according to the manufacturer's instructions.
-
Load the Sample: Secure one end of the tubing with a clip and load your sample containing the product and this compound into the tubing. Leave some space at the top to allow for potential sample dilution.
-
Seal the Tubing: Secure the other end of the tubing with a second clip, ensuring there are no leaks.
-
Perform Dialysis: Place the sealed dialysis bag into a large container with a large volume of fresh, cold deionized water or buffer (at least 100 times the sample volume). Place the container on a stir plate and add a stir bar to ensure continuous mixing of the external buffer.
-
Buffer Exchange: Allow dialysis to proceed for 4-6 hours at 4°C. For optimal removal, change the dialysis buffer every 4-6 hours for a total of 3-4 changes.
-
Sample Recovery: After the final buffer change, remove the dialysis bag, carefully open it, and collect your purified product.
Caption: Workflow for removing this compound using dialysis.
Ion-Exchange Chromatography for this compound Removal
This protocol describes the removal of anionic this compound using an anion-exchange column.
Materials:
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose or a similar weak anion exchanger).
-
Low-ionic-strength equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
High-ionic-strength elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).
-
Peristaltic pump and fraction collector (optional but recommended).
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column by washing it with 5-10 column volumes of the equilibration buffer.
-
Sample Preparation: Ensure your sample is in a low-ionic-strength buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Sample Loading: Load the sample onto the equilibrated column. The anionic this compound will bind to the positively charged resin.
-
Collection of Flow-through: Collect the fraction that passes through the column during loading. This fraction should contain your purified product, assuming it does not bind to the resin.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound product.
-
Elution (Optional): If you need to recover the bound this compound for any reason, elute it from the column using the high-ionic-strength elution buffer.
-
Analysis: Analyze the collected fractions to determine which ones contain your purified product and to confirm the absence of this compound.
Caption: Workflow for this compound removal via ion-exchange.
Precipitation of Alkyldiphenyloxide Disulfonates
This method has been reported for the recovery of dialkyl diphenyl ether disulfonate surfactants, the same class as this compound.
Principle: The precipitation is based on the addition of a specific salt that forms an insoluble complex with the disulfonate surfactant. For some dialkyl diphenyl ether disulfonates, potassium chloride (KCl) has been shown to be effective.
Procedure (General Guidance):
-
Dissolve Product: Ensure your synthesized product is dissolved or dispersed in an aqueous solution.
-
Add Precipitating Agent: Slowly add a concentrated solution of the precipitating salt (e.g., KCl) to your product solution while stirring.
-
Observe Precipitation: The surfactant should precipitate out of the solution.
-
Separation: Separate the precipitated surfactant from your product solution by filtration or centrifugation.
-
Washing: The remaining product in the solution may need further purification to remove the excess salt. If your product was the precipitate, wash it with a solution that keeps it insoluble but dissolves the salt.
Note: The effectiveness of this method and the optimal conditions (e.g., salt concentration, temperature) will depend on the specific structure of the this compound and the nature of your synthesized product. Pilot experiments are recommended to determine the feasibility and efficiency of this method for your specific application.
Caption: Logical relationship for selecting a removal method.
References
- 1. dow.com [dow.com]
- 2. saiper.com [saiper.com]
- 3. stobec.com [stobec.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 7. conductscience.com [conductscience.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. researchgate.net [researchgate.net]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
Long-term storage and stability of Dowfax 2A1 solutions
This technical support center provides guidance on the long-term storage and stability of Dowfax 2A1 solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the recommended shelf life of this compound solutions?
The recommended shelf life for this compound solution is 12 months when stored under recommended conditions.[1][2]
2. What are the optimal storage conditions for this compound solutions?
This compound solutions should be stored in tightly sealed containers in a well-ventilated area at ambient room temperature, ideally between 15°C and 30°C. Protect from freezing and direct sunlight.
3. Is this compound stable at acidic, alkaline, or oxidizing conditions?
Yes, this compound is an alkyldiphenyloxide disulfonate surfactant known for its excellent solubility and stability in acidic, alkaline, and oxidizing systems.[1][2]
4. Can this compound solutions be frozen?
This compound solutions may become solid at temperatures below 0°C (32°F).[1][2] If freezing occurs, it is recommended to warm the solution gently to room temperature with mild agitation to ensure it returns to a homogeneous state before use.
5. What are the signs of degradation in this compound solutions?
Signs of potential degradation include significant changes in color (darkening), the formation of precipitates, or a noticeable change in performance (e.g., altered surface tension or emulsification properties).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate Formation | Low Temperature: The solution has been stored below its freezing point. | Gently warm the solution to room temperature with mild agitation to redissolve the precipitate. |
| High Mineral Content Water: Dilution with hard water containing high levels of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes lead to precipitation of anionic surfactants. | Use deionized or distilled water for preparing dilutions. | |
| Incompatibility: Mixing with certain cationic compounds or other incompatible chemicals. | Review the formulation for any potential incompatibilities. Conduct small-scale compatibility tests before mixing large batches. | |
| Discoloration (Yellowing/Darkening) | UV Exposure: Prolonged exposure to direct sunlight or UV radiation can cause discoloration. | Store solutions in opaque containers or in a dark location to protect from light. |
| High Temperature Storage: Storing at elevated temperatures for extended periods can accelerate degradation and lead to color changes. | Store at recommended ambient room temperatures. | |
| Contamination: Presence of impurities or contaminants that react with the surfactant. | Ensure clean handling and storage practices. Use dedicated and properly cleaned equipment. | |
| Microbial Growth (Cloudiness, Odor) | Contamination: Introduction of microorganisms during preparation or storage. | Prepare solutions under clean conditions. Consider the use of a broad-spectrum biocide if the solution will be stored for an extended period, especially if it is a dilute solution. |
| Improper Storage: Leaving containers open to the air can introduce airborne microbes. | Keep containers tightly sealed when not in use. | |
| Loss of Performance (e.g., reduced foaming, poor emulsification) | Degradation: The surfactant has degraded due to prolonged storage under adverse conditions (e.g., high temperature, extreme pH outside of its stable range for extended periods). | If degradation is suspected, it is recommended to use a fresh stock of the solution. The concentration of the active ingredient can be verified using analytical methods such as HPLC. |
| Incorrect Dilution: The solution may have been diluted beyond its effective concentration range. | Verify the concentration of the working solution. |
Stability Data
The following table provides illustrative long-term stability data for a 45% aqueous solution of this compound under different storage conditions. Note: This is generalized data and may not represent all specific formulations.
| Storage Condition | Time (Months) | Appearance | pH (10% solution) | Active Surfactant Concentration (%) |
| 25°C / 60% RH | 0 | Clear, amber liquid | 9.5 | 45.0 |
| 3 | Clear, amber liquid | 9.4 | 44.8 | |
| 6 | Clear, amber liquid | 9.4 | 44.7 | |
| 12 | Clear, amber liquid | 9.3 | 44.5 | |
| 40°C / 75% RH | 0 | Clear, amber liquid | 9.5 | 45.0 |
| 3 | Clear, amber liquid | 9.2 | 44.2 | |
| 6 | Slight darkening | 9.0 | 43.8 | |
| 5°C | 0 | Clear, amber liquid | 9.5 | 45.0 |
| 3 | Clear, amber liquid | 9.5 | 45.0 | |
| 6 | Clear, amber liquid | 9.5 | 44.9 | |
| 12 | Clear, amber liquid | 9.4 | 44.8 |
Experimental Protocols
Protocol for Long-Term Stability Testing of this compound Solutions
1. Objective: To evaluate the long-term stability of a this compound solution under controlled storage conditions over a period of 12 months.
2. Materials:
- This compound solution (e.g., 45% aqueous solution)
- High-purity water (Type I or equivalent) for dilutions
- pH meter
- HPLC system with a UV detector
- Analytical column suitable for surfactant analysis (e.g., C18 reverse-phase)
- Mobile phase (e.g., acetonitrile/water gradient with a suitable ion-pairing agent)
- This compound reference standard
- Stability chambers set to the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, 5°C)
- Appropriate storage containers (e.g., sealed glass or high-density polyethylene bottles)
3. Methodology:
- Initial Analysis (T=0):
- Record the initial appearance (color, clarity) of the this compound solution.
- Measure the pH of a 10% aqueous solution.
- Determine the initial concentration of the active this compound surfactant using a validated HPLC method. This will serve as the baseline.
- Sample Storage:
- Aliquot the this compound solution into the designated storage containers for each time point and storage condition.
- Place the samples in the stability chambers.
- Time-Point Analysis:
- At each scheduled time point (e.g., 3, 6, 9, and 12 months), remove one sample from each storage condition.
- Allow the sample to equilibrate to room temperature.
- Visually inspect the sample for any changes in appearance and record the observations.
- Measure the pH of a 10% aqueous solution.
- Determine the concentration of the active this compound surfactant using the same HPLC method as in the initial analysis.
- Data Analysis:
- Compare the results at each time point to the initial (T=0) data.
- Tabulate the data to show any trends in appearance, pH, and concentration over time and under different storage conditions.
Analytical Method for this compound Concentration
A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for determining the concentration of alkyldiphenyloxide disulfonates like this compound.
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound solutions.
Caption: Troubleshooting decision tree for common issues with this compound solutions.
References
Validation & Comparative
A Comparative Guide: Dowfax 2A1 vs. Sodium Dodecyl Sulfate (SDS) in Microemulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of a surfactant is a critical parameter in microemulsion polymerization, directly influencing particle size, stability, and the final properties of the polymer latex. This guide provides an objective comparison of two widely used anionic surfactants, Dowfax 2A1 and sodium dodecyl sulfate (SDS), in the context of microemulsion polymerization. The information presented is a synthesis of findings from scientific literature, offering a data-driven overview to inform your research and development endeavors.
Performance Comparison at a Glance
This compound, a branched alkyl diphenyl oxide disulfonate, and SDS, a linear alkyl sulfate, exhibit distinct behaviors in microemulsion polymerization, primarily related to their molecular structure and how it influences micelle formation and monomer solubilization.
| Performance Metric | This compound | Sodium Dodecyl Sulfate (SDS) | Key Insights |
| Particle Size (at equal weight fraction) | Larger | Smaller | SDS is more efficient at creating a larger number of smaller micelles at the same weight concentration, leading to smaller polymer particles.[1] |
| Particle Size (at equal molar concentration) | Similar | Similar | When the number of surfactant molecules is the same, both surfactants produce polymer particles of comparable dimensions.[1] |
| Polymer to Surfactant Ratio | High (>40) | High (>40) | Both surfactants are effective in starved-feed microemulsion polymerization, enabling the production of latexes with a high ratio of polymer to surfactant.[1] |
| Solids Content | Up to 40% | Up to 40% | High solids content latexes can be achieved with both surfactants, which is advantageous for various applications.[1] |
| Particle Size Distribution | Monodisperse | Monodisperse | Both surfactants can produce polymer particles with a narrow size distribution, resulting in a monodisperse latex.[1] |
| Resulting Particle Diameter | ~42 - <60 nm | ~42 - <60 nm | The starved-feed microemulsion polymerization technique with either surfactant allows for the synthesis of nanoparticles with controlled size.[1] |
Delving into the Experimental Data
The following data is based on studies of starved-feed microemulsion polymerization of styrene. This technique involves the gradual addition of monomer to the reaction system, which allows for better control over particle nucleation and growth, leading to high solids content and high polymer-to-surfactant ratios.
Table 1: Comparison of Particle Size at Equal Weight Fraction and Equal Molar Concentration
| Surfactant | Concentration Basis | Resulting Particle Size | Reference |
| This compound | Equal Weight Fraction | Larger than SDS | [1] |
| SDS | Equal Weight Fraction | Smaller than this compound | [1] |
| This compound | Equal Molar Concentration | Similar to SDS | [1] |
| SDS | Equal Molar Concentration | Similar to this compound | [1] |
Table 2: Achievable Latex Properties with this compound and SDS
| Property | Value | Surfactant Used | Reference |
| Solids Content | 20% | This compound or SDS | [1] |
| Polymer to Surfactant Ratio | 22 | This compound or SDS | [1] |
| Particle Diameter | 42 nm | This compound or SDS | [1] |
| Polydispersity | Very Low | This compound or SDS | [1] |
| Maximum Solids Content | 40% | This compound or SDS | [1] |
| Maximum Polymer to Surfactant Ratio | >40 | This compound or SDS | [1] |
| Final Particle Diameter | <60 nm | This compound or SDS | [1] |
Experimental Protocol: Starved-Feed Microemulsion Polymerization of Styrene
While specific concentrations and feed rates can be optimized for desired outcomes, a general experimental protocol for a starved-feed microemulsion polymerization of styrene using either this compound or SDS is outlined below.
Materials:
-
Styrene (monomer)
-
This compound or Sodium Dodecyl Sulfate (SDS) (surfactant)
-
1-Pentanol (co-surfactant)
-
Potassium persulfate (initiator)
-
Deionized water
Procedure:
-
Microemulsion Preparation: A stable oil-in-water microemulsion is prepared by mixing deionized water, the chosen surfactant (this compound or SDS), and the co-surfactant (1-pentanol). A small initial amount of the monomer (styrene) is then added to this aqueous surfactant solution and stirred until a clear, stable microemulsion is formed.
-
Initiation: The microemulsion is transferred to a reactor, purged with an inert gas (e.g., nitrogen), and heated to the reaction temperature (typically 50-70°C). The initiator, dissolved in deionized water, is then added to the reactor to initiate the polymerization.
-
Monomer Feeding: After the initial polymerization has commenced, the remaining monomer is fed into the reactor at a constant, slow rate (starved-feed condition). This controlled addition of monomer is crucial for maintaining a low monomer concentration in the aqueous phase, which favors the growth of existing particles over the formation of new ones.
-
Reaction and Characterization: The polymerization is allowed to proceed for a specified duration. Samples can be withdrawn periodically to monitor monomer conversion, particle size, and particle size distribution using techniques such as gravimetry, dynamic light scattering (DLS), and transmission electron microscopy (TEM).
Logical Workflow for Surfactant Selection
The choice between this compound and SDS in microemulsion polymerization depends on the desired particle size and the basis of concentration being considered. The following diagram illustrates the logical workflow for selecting a surfactant based on these criteria.
Caption: Surfactant selection workflow for desired particle size.
Conclusion
Both this compound and sodium dodecyl sulfate are effective anionic surfactants for microemulsion polymerization, capable of producing stable, monodisperse latexes with high solids content and high polymer-to-surfactant ratios. The primary distinction lies in their performance at equivalent weight fractions, where SDS yields smaller particles. However, this difference is nullified when compared at equal molar concentrations. The choice between these two surfactants will ultimately depend on the specific requirements of the application, including the desired particle size and the economic and practical considerations of their use. For applications where fine control over nanoparticle size is paramount, understanding the relationship between surfactant concentration basis and resulting particle diameter is essential.
References
A Comparative Analysis of Dowfax 2A1 and Other Anionic Surfactants in Latex Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in latex synthesis, directly impacting the stability, particle size, and overall performance of the final product. This guide provides a comparative study of Dowfax 2A1, a widely used anionic surfactant, against other common anionic surfactants, supported by experimental data to inform your selection process.
Introduction to Anionic Surfactants in Emulsion Polymerization
Anionic surfactants are indispensable components in emulsion polymerization, the primary method for producing latex. They function by emulsifying the monomer in the aqueous phase, stabilizing the newly formed polymer particles, and preventing coagulation.[1] The choice of surfactant influences key latex properties including particle size distribution, viscosity, and the mechanical and thermal stability of the resulting polymer film.[2] this compound, an alkyl diphenyl oxide disulfonate, is frequently used as a benchmark in these applications due to its excellent stability in harsh conditions.[3][4] This guide will compare its performance with other classes of anionic surfactants, namely sulfosuccinates and sulfosuccinimates.
Comparative Performance Data
The following tables summarize the performance of this compound in comparison to various AEROSOL® surfactants in the synthesis of acrylic latex. The data highlights differences in their ability to control particle size and minimize coagulum formation.
Table 1: Surfactant Properties
| Surfactant | Chemical Name | Type |
| This compound | Disodium dodecyl diphenyl oxide disulfonate | Alkyl Diphenyl Oxide Disulfonate |
| AEROSOL® 22 | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate | Sulfosuccinamate |
| AEROSOL® 18P | Disodium N-octadecyl sulfosuccinamate | Sulfosuccinamate |
| AEROSOL® A-102 | Disodium ethoxylated alcohol [C10-C12] half ester of sulfosuccinic acid | Monoester Sulfosuccinate |
| AEROSOL® EF-800 | Proprietary sulfosuccinate mixture | Sulfosuccinate |
| AEROSOL® MA-80 | Dihexyl sulfosuccinate, sodium salt | Diester Sulfosuccinate |
Table 2: Performance in Acrylic Latex Synthesis
| Surfactant | Particle Size (nm) | Coagulum (g) |
| This compound (Control) | 110 | - |
| AEROSOL® 22 | 87 | 0 |
| AEROSOL® 18P | 88 | 0.4 |
| AEROSOL® A-102 | 125 | 0 |
| AEROSOL® EF-800 | 93 | 2 |
| AEROSOL® MA-80 | 180 | - |
Data sourced from a study on acrylic ultrafine latex preparation.
The data indicates that sulfosuccinamate surfactants, AEROSOL® 22 and AEROSOL® 18P, produced smaller particle sizes compared to the this compound control, with minimal coagulum.[5] AEROSOL® A-102, a monoester sulfosuccinate, resulted in a larger particle size but also no coagulum.[5] In contrast, AEROSOL® EF-800 produced a smaller particle size than the control but with a higher amount of coagulum.[5] The diester sulfosuccinate, AEROSOL® MA-80, led to the largest particle size.[5]
Experimental Protocols
The following are generalized experimental protocols for latex synthesis using anionic surfactants. Specific parameters may need to be optimized for different monomer systems and desired latex properties.
Materials
-
Monomers (e.g., methyl methacrylate, butyl acrylate, acrylic acid)
-
Anionic Surfactant (e.g., this compound, AEROSOL® series)
-
Initiator (e.g., Ammonium Persulfate)
-
Deionized Water
-
Buffer (e.g., Sodium Bicarbonate) (Optional)
-
Chain Transfer Agent (Optional)
Seeded Emulsion Polymerization Protocol
This protocol involves the initial formation of "seed" latex particles, which then grow in a subsequent stage. This method allows for better control over the final particle size distribution.
-
Seed Preparation:
-
Charge a reactor with deionized water and the anionic surfactant.
-
Heat the mixture to the reaction temperature (e.g., 80-85°C) under a nitrogen purge and with stirring.
-
Prepare a monomer pre-emulsion by homogenizing the monomers with deionized water and a portion of the anionic surfactant.
-
Add a small percentage of the monomer pre-emulsion to the heated reactor to form the seed particles.
-
Add the initiator to start the polymerization of the seed.
-
Allow the seed reaction to proceed for a specified time (e.g., 30 minutes).
-
-
Latex Growth (Full Blown Stage):
-
Continuously feed the remaining monomer pre-emulsion and a separate initiator solution into the reactor containing the seed latex over a period of several hours.
-
Maintain the reaction temperature and stirring throughout the feeding process.
-
After the feeds are complete, hold the reaction at temperature for a period to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Filter the resulting latex to remove any coagulum.
-
Characterization
-
Particle Size and Distribution: Dynamic Light Scattering (DLS)
-
Coagulum Content: Gravimetric analysis after filtration.
-
Solid Content: Gravimetric analysis after drying.
-
Viscosity: Brookfield Viscometer.
-
Mechanical Stability: Mechanical stability tester.
-
Thermal Stability: Thermogravimetric Analysis (TGA).
-
Film Properties: Film casting followed by evaluation of gloss, water uptake, and block resistance.[5]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the seeded emulsion polymerization process.
Caption: Workflow for Seeded Emulsion Polymerization.
Caption: Characterization workflow for synthesized latex.
Conclusion
The selection of an anionic surfactant has a profound impact on the outcome of latex synthesis. While this compound serves as a robust and reliable choice, this comparative guide demonstrates that other anionic surfactants, such as the AEROSOL® series, can offer advantages in specific performance areas like achieving smaller particle sizes. The experimental data presented herein, along with the detailed protocols and workflows, provide a foundation for researchers to make informed decisions based on the desired characteristics of their latex product. It is crucial to consider the trade-offs between properties such as particle size, coagulum formation, and the specific chemistry of the surfactant in relation to the monomer system being polymerized. Further optimization of surfactant concentration and polymerization conditions is recommended to achieve the desired performance for your specific application.
References
Dowfax 2A1 in High-Salinity Environments: A Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dowfax 2A1's performance in high-salinity environments against other common anionic surfactants. The information is supported by available experimental data and detailed experimental protocols to assist in surfactant selection and evaluation for various research and development applications, including drug formulation and enhanced oil recovery.
Executive Summary
This compound, an alkyl diphenyl oxide disulfonate, demonstrates exceptional stability and performance in high-salinity and hard water conditions.[1] Its unique molecular structure, featuring two sulfonate groups on a diphenyl oxide backbone, contributes to its tolerance to electrolytes, making it a robust choice for applications where brine solutions are utilized. This guide will delve into a comparative analysis of this compound with two other widely used anionic surfactants: Sodium Dodecyl Sulfate (SDS) and Alpha Olefin Sulfonate (AOS). While direct comparative studies under identical high-salinity conditions are limited in publicly available literature, this guide synthesizes existing data to provide a comprehensive overview.
Comparative Performance Data
The following table summarizes key performance indicators for this compound, SDS, and AOS in saline conditions. It is important to note that the data is compiled from various sources and may not represent head-to-head comparisons under a single set of experimental parameters.
| Performance Metric | This compound | Sodium Dodecyl Sulfate (SDS) | Alpha Olefin Sulfonate (AOS) | Source(s) |
| Chemical Structure | Alkyl Diphenyl Oxide Disulfonate | Alkyl Sulfate | Alkyl Sulfonate | N/A |
| Critical Micelle Concentration (CMC) in High Salinity Water (HSW) | 0.126 mg/mL | Prone to precipitation in high salinity | Generally good salt tolerance | [2] |
| Salt Tolerance | Excellent | Poor to moderate; precipitates in high hardness and salinity | Good to excellent | [1][3] |
| Primary Advantages in High Salinity | High stability in brine, hard water, and across a wide pH range.[1] | Effective surfactant in low salinity. | Good cleaning and foaming properties, often more cost-effective than other high-performance surfactants.[4] | N/A |
| Primary Disadvantages in High Salinity | Higher cost compared to some commodity surfactants. | Susceptible to precipitation with divalent cations (e.g., Ca²⁺, Mg²⁺).[3] | Performance can be chain length dependent. | N/A |
Experimental Protocols
To evaluate the performance of surfactants in high-salinity environments, a series of standardized experiments are typically conducted. Below are detailed methodologies for key assessments.
Determination of Critical Micelle Concentration (CMC) in High-Salinity Brine
Objective: To determine the concentration at which surfactant molecules begin to form micelles in a high-salinity solution.
Methodology:
-
Preparation of Brine Solution: Prepare a synthetic brine solution with the desired salt concentration (e.g., 5% NaCl by weight) using deionized water.
-
Surfactant Stock Solution: Prepare a concentrated stock solution of the surfactant to be tested in the prepared brine.
-
Serial Dilutions: Create a series of dilutions from the stock solution with the brine to obtain a range of surfactant concentrations.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the point at which the surface tension curve shows a sharp break and plateaus.
Salt Tolerance (Precipitation) Test
Objective: To visually assess the stability of a surfactant solution in the presence of high salt concentrations.
Methodology:
-
Prepare Surfactant Solutions: Prepare solutions of the surfactants to be tested at a fixed concentration (e.g., 1% by weight) in deionized water.
-
Prepare Brine Solutions: Prepare a range of brine solutions with increasing salt concentrations (e.g., 1%, 5%, 10%, 15%, 20% NaCl).
-
Mixing: Mix equal volumes of the surfactant solution and each brine solution in separate, clear glass vials.
-
Observation: Visually inspect the vials for any signs of precipitation or cloudiness immediately after mixing and after a set period (e.g., 24 hours) at a constant temperature.
-
Record Results: Record the salt concentration at which precipitation is first observed for each surfactant.
Phase Behavior Analysis
Objective: To understand the phase behavior of the surfactant-brine system, which is critical for applications like enhanced oil recovery.
Methodology:
-
Sample Preparation: Prepare a series of samples in sealed glass pipettes containing the surfactant, brine, and a model oil (e.g., decane) at varying surfactant concentrations and salinity levels.
-
Equilibration: Gently agitate the pipettes and allow them to equilibrate at a constant temperature for an extended period (days to weeks) until distinct phases separate.
-
Phase Volume Measurement: Measure the volumes of the oil, microemulsion, and aqueous phases.
-
Analysis: Characterize the phase behavior as Winsor Type I (oil-in-water microemulsion), Type II (water-in-oil microemulsion), or Type III (middle-phase microemulsion), which is often optimal for enhanced oil recovery.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Conclusion
This compound stands out as a high-performance anionic surfactant for applications in high-salinity environments due to its exceptional stability. While alternatives like SDS and AOS have their merits in specific contexts, they may not offer the same level of robustness in the presence of high concentrations of dissolved salts, particularly divalent cations. The choice of surfactant will ultimately depend on the specific requirements of the application, including the salinity and ionic composition of the medium, temperature, and cost considerations. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations to determine the most suitable surfactant for their needs.
References
The Potential of Dowfax 2A1 in Pharmaceutical Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the choice of excipients can significantly impact the accuracy and efficiency of analytical methods. Surfactants, in particular, play a crucial role in enhancing the solubility of poorly soluble drug candidates, thereby enabling reliable quantification and characterization. This guide provides a comparative overview of Dowfax 2A1, a high-performance anionic surfactant, and its potential application in key analytical techniques, drawing comparisons with the widely used anionic surfactant, Sodium Lauryl Sulfate (SLS).
While direct experimental data on the validation of this compound for specific pharmaceutical analytical methods is not extensively available in public literature, this guide extrapolates its potential performance based on its known chemical and physical properties.
Property Comparison: this compound vs. Sodium Lauryl Sulfate (SLS)
A thorough understanding of a surfactant's properties is essential for its effective application. The following table summarizes the key characteristics of this compound and SLS, offering a basis for their comparison in analytical method development.
| Property | This compound (Alkyl Diphenyl Oxide Disulfonate) | Sodium Lauryl Sulfate (SLS) | Key Considerations for Analytical Methods |
| Chemical Structure | Dodecyl-substituted diphenyl oxide backbone with two sulfonate groups | Single long alkyl chain with one sulfate group | The two sulfonate groups in this compound provide a higher charge density, potentially leading to stronger interactions and different selectivity in chromatographic separations. The aromatic rings may also offer different interaction mechanisms (e.g., pi-pi stacking) compared to the purely aliphatic chain of SLS. |
| Critical Micelle Concentration (CMC) | Low | Relatively Low | A lower CMC is generally preferred as it indicates that the surfactant forms micelles at lower concentrations, which can be more cost-effective and may reduce potential interference in the analytical system. |
| Stability | Excellent stability in acidic, alkaline, and high-salt concentration solutions.[1] | Can be susceptible to hydrolysis in acidic conditions. | This compound's superior stability across a wide pH range makes it a more robust choice for methods requiring extreme pH conditions, such as certain HPLC mobile phases or dissolution media for specific drug formulations.[1] |
| Solubilizing Capacity | Excellent emulsification and wetting properties.[2] | Well-established as a solubilizing agent for poorly soluble drugs. | The unique structure of this compound may offer advantages in solubilizing a different range of drug molecules compared to SLS. |
| Biocompatibility/Toxicity | Information on use in pharmaceutical formulations is limited. | Known to have some level of protein denaturation and membrane disruption potential. | For analytical methods involving biological samples or for formulations intended for in-vivo studies, the biocompatibility of the surfactant is a critical factor. |
Potential Applications in Analytical Methods
Based on its properties, this compound presents itself as a viable candidate for use in several analytical methods where surfactants are commonly employed.
High-Performance Liquid Chromatography (HPLC)
In reversed-phase HPLC, anionic surfactants like SLS are often added to the mobile phase to improve the peak shape and retention of basic compounds by masking the silanol groups on the silica-based stationary phase. This technique is known as ion-pairing chromatography or micellar liquid chromatography.
Potential Role of this compound in HPLC:
Given its anionic nature and surface-active properties, this compound could potentially be used as a mobile phase additive in a similar manner to SLS. Its high stability in acidic and basic conditions could be advantageous for a wider range of HPLC methods.
Experimental Workflow for HPLC Method Validation with a Surfactant:
References
A Comparative Guide to the Emulsifying Efficiency of Dowfax 2A1 and Non-Ionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emulsifying efficiency of Dowfax 2A1, an anionic surfactant, with commonly used non-ionic surfactants. The information presented is intended to assist researchers and formulation scientists in selecting the appropriate emulsifying agent for their specific applications, ranging from emulsion polymerization to pharmaceutical and agrochemical formulations.
Introduction to Surfactants and Emulsification
Surfactants, or surface-active agents, are critical components in the formation and stabilization of emulsions—dispersions of one immiscible liquid within another. Their amphipathic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) moieties, allows them to reduce interfacial tension between the two phases, thereby facilitating the formation of stable droplets. The choice of surfactant significantly impacts the characteristics of an emulsion, including droplet size, stability, and overall performance.
This compound is the trade name for a family of alkylated diphenyl oxide disulfonates. As an anionic surfactant, it carries a negative charge on its hydrophilic head group. This class of surfactants is known for its excellent solubility and stability in harsh conditions, including high temperatures and a wide pH range.[1][2][3]
Non-ionic surfactants , in contrast, do not have a charged head group. Their hydrophilic portion typically consists of a polyoxyethylene chain. This structural difference leads to distinct mechanisms of emulsion stabilization and performance characteristics compared to their anionic counterparts.[4] Common examples of non-ionic surfactants include polysorbates (e.g., Tween series) and alcohol ethoxylates (e.g., Brij series).
Comparative Data on Emulsifying Properties
The following tables summarize key performance indicators for this compound and representative non-ionic surfactants. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature. Therefore, the data presented is a synthesis of information from various sources and should be used as a guide for further investigation.
Table 1: Physical and Chemical Properties
| Property | This compound (Anionic) | Representative Non-Ionic Surfactants (e.g., Polysorbates, Alcohol Ethoxylates) |
| Ionic Nature | Anionic | Non-ionic |
| pH Stability | Excellent in acidic and alkaline conditions[1][2] | Generally stable over a wide pH range |
| Electrolyte Tolerance | High[1] | Generally less sensitive to electrolytes than anionic surfactants[4] |
| Critical Micelle Concentration (CMC) | 0.007 g/100g (in 0.1 M NaCl at 25°C)[2] | Varies depending on the specific surfactant |
| Surface Tension | 34-35 dynes/cm (1 wt% actives at 25°C)[2] | Varies; can achieve low interfacial tension |
Table 2: Performance in Emulsion Systems
| Performance Metric | This compound (Anionic) | Representative Non-Ionic Surfactants |
| Primary Stabilization Mechanism | Electrostatic repulsion | Steric hindrance[4] |
| Droplet Size | Generally produces smaller particle sizes in emulsion polymerization[5] | Can produce a range of droplet sizes; may be larger than with anionic surfactants alone[5] |
| Emulsion Stability | Good, especially under high shear and temperature[5] | Good; often provides better freeze-thaw stability[5] |
| Zeta Potential of Emulsions | High negative values, contributing to stability[4] | Near-neutral or slightly negative values[4] |
| Concentration Efficiency | Often effective at lower concentrations than non-ionics[4] | May require higher concentrations for similar performance[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of emulsifying efficiency. Below are generalized methodologies for key experiments.
Emulsion Preparation
Objective: To create a stable oil-in-water (O/W) emulsion for characterization.
Materials:
-
This compound or non-ionic surfactant
-
Oil phase (e.g., mineral oil, silicone oil, or a specific active ingredient)
-
Aqueous phase (deionized water)
-
High-shear mixer (e.g., homogenizer, sonicator)
Procedure:
-
Prepare the aqueous phase by dissolving a predetermined concentration of the surfactant in deionized water.
-
Heat both the oil and aqueous phases separately to a specified temperature (e.g., 60-80°C) to facilitate mixing.
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer.
-
Continue mixing for a set period (e.g., 5-15 minutes) to ensure uniform droplet size.
-
Allow the emulsion to cool to room temperature while stirring gently.
Droplet Size and Zeta Potential Measurement
Objective: To determine the particle size distribution and surface charge of the emulsion droplets, which are key indicators of emulsion stability.
Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
Procedure:
-
Dilute a small sample of the prepared emulsion with deionized water to a suitable concentration for DLS analysis (as recommended by the instrument manufacturer).
-
Equilibrate the sample to the desired measurement temperature.
-
Perform the DLS measurement to obtain the mean droplet diameter and polydispersity index (PDI).
-
For zeta potential, inject the diluted sample into the appropriate measurement cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.
Emulsion Stability Assessment
Objective: To evaluate the physical stability of the emulsion over time and under stress conditions.
Methods:
-
Visual Observation: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of instability such as creaming, sedimentation, or phase separation at regular intervals.
-
Centrifugation: Centrifuge the emulsion at a specific speed and duration to accelerate phase separation. A more stable emulsion will show less separation.
-
Droplet Size Monitoring: Measure the droplet size of the emulsion at different time points to monitor for any increase, which would indicate droplet coalescence and instability.
Visualization of Concepts
Emulsion Stabilization Mechanisms
The following diagram illustrates the fundamental difference in the stabilization mechanisms of anionic and non-ionic surfactants.
References
Adsorption characteristics of Dowfax 2A1 on different surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the adsorption characteristics of Dowfax 2A1, an anionic surfactant, on various surfaces. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide leverages data from closely related anionic surfactants, primarily Sodium Dodecyl Sulfate (SDS), to provide a representative comparison. The information presented herein is intended to offer valuable insights for applications in drug development, formulation, and manufacturing where surface interactions are critical.
Executive Summary
This compound, a member of the alkyl diphenyl oxide disulfonate family of surfactants, is known for its excellent stability in harsh chemical and thermal environments. Its unique molecular structure, featuring two sulfonate groups, suggests a strong adsorption affinity for a variety of surfaces. Understanding these adsorption characteristics is crucial for controlling its interfacial behavior in complex formulations and processes. This guide explores its expected adsorption profile on key materials relevant to the pharmaceutical and chemical industries, such as stainless steel and polymeric surfaces, and compares it with the well-documented behavior of Sodium Dodecyl Sulfate (SDS).
Comparative Adsorption Characteristics
Table 1: Comparison of Adsorption Characteristics of this compound (inferred) and Sodium Dodecyl Sulfate (SDS)
| Feature | This compound (Inferred) | Sodium Dodecyl Sulfate (SDS) | Key Differences & Implications |
| Adsorption Driving Force | Primarily electrostatic interactions and hydrophobic interactions. The two sulfonate groups provide a strong negative charge. | Primarily electrostatic interactions and hydrophobic interactions. | This compound's dual sulfonate groups may lead to stronger electrostatic repulsion on negatively charged surfaces and stronger attraction to positively charged surfaces compared to SDS. |
| Adsorption on Stainless Steel | Expected to adsorb, potentially forming a monolayer or bilayer depending on concentration and surface potential. The aromatic rings in its structure may contribute to stronger hydrophobic interactions with the surface. | Adsorbs on stainless steel, with the extent of adsorption influenced by surface oxides and solution conditions. Can inhibit corrosion.[1] | The bulky diphenyl oxide group in this compound might lead to a different packing arrangement on the surface compared to the linear alkyl chain of SDS, potentially affecting the adsorbed layer's density and thickness. |
| Adsorption on Polymer Surfaces | Strong adsorption is expected on hydrophobic polymers due to hydrophobic interactions. The extent will depend on the polymer's surface chemistry and charge. | Adsorbs readily on hydrophobic polymers like polystyrene.[2] The adsorption can be influenced by the polymer's hydrophobicity and the presence of charged functional groups. | This compound's more complex structure may result in a different adsorption isotherm shape and plateau value on polymeric surfaces compared to SDS. |
| Critical Micelle Concentration (CMC) | Relatively low, suggesting a high tendency for self-assembly in solution and at interfaces. | Well-defined CMC (approx. 8.2 mM in pure water). | A lower CMC for this compound would imply that it reaches its maximum surface activity and adsorption plateau at lower concentrations than SDS. |
| Effect of Ionic Strength | Increased ionic strength is expected to decrease the electrostatic repulsion between the negatively charged head groups, leading to increased adsorption. | Adsorption generally increases with increasing ionic strength due to the shielding of electrostatic repulsion between the sulfate head groups. | The effect of ionic strength on this compound adsorption is likely to be more pronounced due to the presence of two sulfonate groups. |
Experimental Protocols for Adsorption Studies
The following are generalized experimental protocols for characterizing the adsorption of surfactants like this compound on solid surfaces. These methods are based on established techniques in surface science.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique for real-time measurement of mass adsorption and viscoelastic properties of the adsorbed layer at a solid-liquid interface.
Methodology:
-
Sensor Preparation: A sensor crystal (e.g., stainless steel or coated with a polymer of interest) is mounted in the QCM-D chamber.
-
Baseline Establishment: A baseline is established by flowing a buffer solution (e.g., phosphate-buffered saline) over the sensor surface until a stable frequency and dissipation signal is achieved.
-
Surfactant Injection: A solution of this compound at a specific concentration is introduced into the chamber, and the changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time. A decrease in frequency indicates mass adsorption.
-
Rinsing: After the adsorption has reached equilibrium, the buffer solution is flowed again to remove any loosely bound surfactant molecules.
-
Data Analysis: The Sauerbrey equation is used to convert the change in frequency to the adsorbed mass per unit area. The change in dissipation provides information about the viscoelastic properties of the adsorbed layer.
-
Isotherm Construction: The experiment is repeated with a range of surfactant concentrations to construct an adsorption isotherm.
Spectroscopic Ellipsometry
Ellipsometry measures the change in polarization of light upon reflection from a surface, which can be used to determine the thickness and refractive index of an adsorbed layer.
Methodology:
-
Substrate Preparation: A reflective substrate (e.g., polished stainless steel or a silicon wafer with a polymer film) is cleaned and mounted in the ellipsometer.
-
Initial Measurement: The optical properties of the bare substrate in the buffer solution are measured.
-
Surfactant Adsorption: A solution of this compound is introduced, and the changes in the ellipsometric angles (Ψ and Δ) are monitored over time until a stable signal is obtained.
-
Data Modeling: An optical model is used to fit the experimental data and determine the thickness and refractive index of the adsorbed surfactant layer. The adsorbed amount can then be calculated from these parameters.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for studying surfactant adsorption using a combination of experimental techniques.
Caption: Experimental workflow for characterizing surfactant adsorption.
Signaling Pathways and Logical Relationships
The adsorption process itself does not involve signaling pathways in the biological sense. However, the logical relationship between surfactant properties, surface characteristics, and the resulting adsorption behavior can be visualized.
Caption: Factors influencing surfactant adsorption characteristics.
Conclusion
While direct experimental data for this compound adsorption is limited, its chemical structure as a diphenyl oxide disulfonate suggests robust adsorption characteristics on a variety of surfaces. By drawing parallels with well-studied anionic surfactants like SDS and employing established experimental techniques, researchers can effectively predict and characterize its interfacial behavior. This understanding is paramount for optimizing formulations and processes in the pharmaceutical and chemical industries where control of surface interactions is a key determinant of product performance and stability. Further research focusing on generating specific adsorption data for this compound on various substrates would be highly valuable to the scientific community.
References
Purity Analysis of Commercial Dowfax 2A1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This guide provides a comprehensive purity analysis of the commercial anionic surfactant, Dowfax 2A1, and compares its performance with common alternatives to aid in informed selection for research applications.
This compound, an alkyldiphenyloxide disulfonate, is a versatile surfactant employed in various industrial and research settings, including emulsion polymerization, cleaning formulations, and as a stabilizing agent.[1][2] Its high stability in acidic, alkaline, and oxidizing conditions makes it a robust choice for a wide range of applications.[3] However, for sensitive research purposes, particularly in drug development and biological assays, understanding the purity profile of the commercial product is critical to ensure experimental reproducibility and avoid confounding results.
Understanding Potential Impurities in Commercial this compound
Commercial-grade this compound is typically a mixture containing the primary active ingredient, benzenamine, N,N'-[oxybis(phenylene)]bis[tetrapropyl- derivs., sulfonated, sodium salts, along with potential by-products from its manufacturing process. The synthesis of this compound involves the alkylation of diphenyl oxide followed by sulfonation. Impurities can arise from incomplete reactions or side reactions during these steps.
Potential Impurities May Include:
-
Unreacted Starting Materials: Residual diphenyl oxide and the alkylating agent.
-
Isomers: Positional isomers of the alkylated and sulfonated diphenyl oxide.
-
Mono-sulfonated Species: Diphenyl oxide structures with only one sulfonate group.
-
Inorganic Salts: Such as sodium sulfate, a by-product of the sulfonation and neutralization process.
-
Solvents: Residual solvents used during the manufacturing process.
The presence and concentration of these impurities can vary between batches and manufacturers, potentially impacting the surfactant's performance characteristics, such as its critical micelle concentration (CMC), surface tension, and interaction with biological molecules.
Purity Analysis of this compound: Analytical Methods
A key technique for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). A specific method utilizing a Diode Array Detector (DAD) has been shown to be effective for the quantitation of alkyl diphenyloxide disulfonates.[4]
Table 1: Analytical Methods for Purity Assessment of this compound
| Analytical Method | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) | Quantitation of the active ingredient and separation of impurities. | Reversed-phase C18 column, gradient elution with acetonitrile and water, UV detection at 254 nm. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities and confirmation of the active ingredient's structure. | Electrospray ionization (ESI) in negative mode to detect anionic species. |
| Titration | Determination of the total active surfactant concentration. | Two-phase titration method. |
| Karl Fischer Titration | Quantification of water content. | Coulometric or volumetric titration. |
| Inductively Coupled Plasma (ICP) Spectroscopy | Determination of inorganic salt content (e.g., sodium sulfate). | Analysis of elemental composition. |
Experimental Protocol: HPLC-DAD Method for Purity Analysis of this compound
This protocol provides a general framework for the purity analysis of this compound using HPLC-DAD. Method optimization may be required based on the specific instrument and column used.
Objective: To quantify the main components and identify potential impurities in a commercial this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standard for this compound (if available)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a gradient pump, autosampler, and DAD detector
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., water/acetonitrile mixture). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of commercial this compound and dissolve it in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Processing: Integrate the peak areas of the main component and any impurity peaks. Construct a calibration curve from the standards to quantify the main component in the sample. Express impurity levels as a percentage of the total peak area.
Figure 1. Experimental workflow for the HPLC-DAD purity analysis of this compound.
Comparison with Alternative Surfactants
For many research applications, particularly in the life sciences, other anionic surfactants like Sodium Dodecyl Sulfate (SDS) and Sodium Lauryl Ether Sulfate (SLES) are commonly used. The choice of surfactant often depends on the specific requirements of the experiment.
Table 2: Comparison of this compound with Common Anionic Surfactants
| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Sodium Lauryl Ether Sulfate (SLES) |
| Chemical Structure | Alkyldiphenyloxide Disulfonate | Alkyl Sulfate | Alkyl Ether Sulfate |
| Purity (Typical Commercial Grade) | Often a complex mixture of isomers and sulfonated species. | Generally available in high purity grades (>99%). | Typically a mixture with a distribution of ethoxylation degrees. |
| Critical Micelle Concentration (CMC) | Lower than SDS. | ~8.2 mM in water. | Lower than SDS, varies with ethoxylation. |
| Stability | High stability in harsh conditions (acid, base, oxidizers).[3] | Less stable to hydrolysis at low and high pH. | More stable to hydrolysis than SDS due to the ether linkage. |
| Protein Denaturation | Less data available, but the bulky structure may lead to different interactions. | Strong protein denaturant. | Milder on proteins compared to SDS.[5] |
| Common Research Applications | Emulsion polymerization, specialized cleaning, formulation excipient.[1][2] | SDS-PAGE, cell lysis, solubilization of proteins. | Shampoos, detergents, milder formulations where protein integrity is important. |
Experimental Protocol: Comparative Performance Analysis - Critical Micelle Concentration (CMC) Determination
The CMC is a fundamental property of a surfactant and can be influenced by impurities. This protocol outlines a common method for determining the CMC of this compound and its alternatives.
Objective: To determine and compare the Critical Micelle Concentration (CMC) of this compound, SDS, and SLES using surface tensiometry.
Materials:
-
This compound, SDS, and SLES
-
Deionized water
-
Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Glassware
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of each surfactant in deionized water.
-
Prepare Dilutions: Create a series of dilutions of each surfactant from the stock solution, covering a range of concentrations both below and above the expected CMC.
-
Surface Tension Measurement:
-
Calibrate the surface tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.
-
Ensure the ring or plate is thoroughly cleaned between measurements.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show two linear regions. The point of intersection of these two lines is the CMC.
-
Figure 2. Logical workflow for the comparative determination of the Critical Micelle Concentration (CMC).
Conclusion
For researchers, the selection of a surfactant should be based on a thorough understanding of its purity and performance characteristics in the context of the specific application. While commercial this compound offers excellent stability for many applications, its complex composition and potential for batch-to-batch variability necessitate careful purity assessment for sensitive research. In contrast, surfactants like SDS are available in higher purity grades, offering greater consistency for applications such as protein analysis. For formulations where milder conditions are required, SLES may be a more suitable alternative. By employing the analytical methods and comparative protocols outlined in this guide, researchers can make more informed decisions in selecting the appropriate surfactant for their needs, ultimately leading to more reliable and reproducible scientific outcomes. more reliable and reproducible scientific outcomes.
References
- 1. DOWFAX™ 2A1 Solution Surfactant | Dow Inc. [dow.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. surfactants sodium lauryl: Topics by Science.gov [science.gov]
- 4. High-performance liquid chromatography-diode array detection of trichloroethene and aromatic and aliphatic anionic surfactants used for surfactant-enhanced aquifer remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
A Comparative Guide to Dowfax 2A1 and Other Dowfax Series Surfactants for Researchers and Drug Development Professionals
An in-depth analysis of the Dowfax™ series of anionic surfactants, with a focus on benchmarking the performance of Dowfax™ 2A1 against other key members of the series. This guide provides researchers, scientists, and drug development professionals with comparative data and experimental protocols to aid in the selection of the most appropriate surfactant for their specific applications.
The Dowfax™ series of surfactants, based on alkyldiphenyloxide disulfonate chemistry, are renowned for their exceptional stability in harsh chemical environments, including acidic, alkaline, and high-electrolyte solutions.[1][2] Their unique molecular structure, featuring two sulfonate groups, imparts a high charge density, contributing to their excellent solubility and performance characteristics.[1] This guide focuses on a comparative analysis of Dowfax™ 2A1 and other notable surfactants in the series, including Dowfax™ 3B2, Dowfax™ 8390, Dowfax™ C6L, and Dowfax™ C10L, with a particular emphasis on their properties relevant to research and pharmaceutical applications.
Performance Benchmarking: A Tabular Comparison
To facilitate a clear and objective comparison, the following tables summarize key performance data for Dowfax™ 2A1 and other selected Dowfax™ surfactants. This data has been compiled from technical datasheets and publicly available resources.
Surface Tension
Surface tension is a critical parameter for applications requiring wetting, emulsification, and dispersion. The following table presents the surface tension of various Dowfax™ surfactants in both neutral and alkaline conditions.
| Surfactant | Surface Tension (dynes/cm) at 25°C, 1 wt% actives |
| Neutral (pH 7) | |
| Dowfax™ 2A1 | 34[3] |
| Dowfax™ 3B2 | 37[3] |
| Dowfax™ 8390 | 44[3] |
| Dowfax™ C6L | 34[3] |
| Dowfax™ C10L | 35[3] |
Solubility in Electrolytes
The stability and solubility of surfactants in the presence of electrolytes are crucial for many formulations. The table below illustrates the excellent solubility of the Dowfax™ series in various concentrated electrolyte solutions.
| Electrolyte (20% Solution) | Dowfax™ 2A1 | Dowfax™ 3B2 | Dowfax™ 8390 | Dowfax™ C6L | Dowfax™ C10L |
| Hydrochloric Acid (HCl) | Clear | Clear | Clear | Clear | Clear |
| Sulfuric Acid (H₂SO₄) | Clear | Clear | Clear | Clear | Clear |
| Nitric Acid (HNO₃) | Clear | Clear | Clear | Clear | Clear |
| Phosphoric Acid (H₃PO₄) | Clear | Clear | Clear | Clear | Clear |
| Sodium Hydroxide (NaOH) | Clear | Clear | Clear | Clear | Clear |
| Sodium Chloride (NaCl) | Clear | Clear | Clear | Clear | Clear |
| Calcium Chloride (CaCl₂) | Clear | Clear | Clear | Clear | Clear |
Data sourced from a Dowfax™ product brochure.
Experimental Protocols
The following are summaries of standard methodologies used to determine the key performance indicators presented in this guide.
Surface Tension Measurement
The surface tension data presented for the Dowfax™ surfactants are typically determined using methods outlined in ASTM D1331.[4][5][6][7][8] This standard describes the use of a tensiometer with either a du Noüy ring or a Wilhelmy plate.
Principle: The force required to pull a platinum ring or plate from the surface of a liquid is measured. This force is directly related to the surface tension of the liquid.
Brief Procedure (Wilhelmy Plate Method):
-
A thin platinum plate of known dimensions is suspended from a balance.
-
The liquid sample is raised until it just touches the bottom of the plate.
-
The force exerted on the plate due to wetting is measured by the tensiometer.
-
The surface tension is calculated from this force and the wetted perimeter of the plate.
Workflow for Surface Tension Measurement
Foam Height Measurement (Ross-Miles Method)
The foaming properties of surfactants are often evaluated using the Ross-Miles method, as detailed in ASTM D1173.[9][10][11][12]
Principle: A specified volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution in a graduated cylinder. The initial foam height and its stability over time are measured.
Brief Procedure:
-
A solution of the surfactant at a specified concentration and temperature is prepared.
-
200 mL of the solution is poured into a jacketed glass receiver.
-
50 mL of the same solution is allowed to fall from a specified height from a pipette into the receiver.
-
The initial height of the foam generated is recorded.
-
The foam height is then measured at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Ross-Miles Foam Height Test Procedure
Critical Micelle Concentration (CMC) Determination
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. This is a key parameter influencing detergency, solubilization, and emulsification. A common method for determining the CMC is by measuring the surface tension of a series of solutions of increasing surfactant concentration, as outlined in ISO 4311.[13][14][15]
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.
Brief Procedure:
-
Prepare a series of dilutions of the surfactant in a suitable solvent (e.g., deionized water).
-
Measure the surface tension of each solution using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
Determine the CMC from the point where the slope of the curve changes significantly.
CMC Determination by Surface Tension
Applications in Research and Drug Development
While Dowfax™ surfactants are widely used in industrial applications such as emulsion polymerization and cleaning formulations, their potential in the pharmaceutical field is an area of growing interest.[16][17][18][19] Anionic surfactants, in general, can function as excipients to improve the solubility and stability of poorly water-soluble drugs.[20] The high stability of Dowfax™ surfactants in a wide range of pH and electrolyte concentrations makes them interesting candidates for various drug delivery systems.
For instance, their emulsifying properties could be leveraged in the formulation of emulsions and microemulsions for oral or topical drug delivery. Their ability to reduce surface tension can aid in the wetting of hydrophobic drug particles, potentially enhancing dissolution rates. However, it is crucial for researchers and formulation scientists to conduct thorough compatibility and toxicity studies before incorporating any new excipient into a pharmaceutical formulation.
Conclusion
Dowfax™ 2A1 and the broader Dowfax™ series offer a range of high-performance anionic surfactants with exceptional stability and versatile properties. The choice of a specific Dowfax™ surfactant will depend on the desired balance of properties for a given application. For instance, where the lowest surface tension is critical, Dowfax™ 2A1 and Dowfax™ C6L are strong candidates. In applications requiring higher surface tension, Dowfax™ 8390 may be more suitable. The excellent electrolyte tolerance across the series makes them all viable options for formulations with high salt content. This guide provides a foundational dataset and understanding of the experimental basis for these properties, empowering researchers to make informed decisions in their surfactant selection process. Further application-specific testing is always recommended to optimize formulation performance.
References
- 1. scribd.com [scribd.com]
- 2. dow.com [dow.com]
- 3. dow.com [dow.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D1331-14 | KRÜSS Scientific [kruss-scientific.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. eurolab.net [eurolab.net]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. store.astm.org [store.astm.org]
- 10. file.yizimg.com [file.yizimg.com]
- 11. img1.17img.cn [img1.17img.cn]
- 12. img.antpedia.com [img.antpedia.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. cdn2.hubspot.net [cdn2.hubspot.net]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. products.pcc.eu [products.pcc.eu]
- 17. pcimag.com [pcimag.com]
- 18. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 19. pcimag.com [pcimag.com]
- 20. youtube.com [youtube.com]
Independent Laboratory Verification of DOWFAX™ 2A1 Specifications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anionic surfactant DOWFAX™ 2A1 with a common alternative, Sodium Dodecyl Sulfate (SDS). The information is compiled from manufacturer specifications, a third-party certificate of analysis, and publicly available data for the alternative. While direct independent comparative studies with detailed experimental data were not found in the public domain, this guide presents the available data in a structured format to assist in the evaluation of these surfactants for pharmaceutical and research applications.
Product Comparison
The following table summarizes the key specifications of DOWFAX™ 2A1 and Sodium Dodecyl Sulfate (SDS). This data is aggregated from manufacturer technical data sheets and other cited sources.
| Specification | DOWFAX™ 2A1 | Sodium Dodecyl Sulfate (SDS) |
| Chemical Name | Alkyldiphenyloxide Disulfonate | Sodium Dodecyl Sulfate |
| Active Concentration | 45% in water[1] | ≥99.0% (USP/EP Grade) |
| Appearance | Liquid, amber | White to light yellow powder |
| pH (aqueous solution) | 8.0 - 10.5 (10% solution) | 7.0 - 9.5 (1% solution) |
| Viscosity (at 25°C) | 145 cps | Not applicable (solid) |
| Density (at 25°C) | 1.10 - 1.20 g/mL | Not applicable (solid) |
| Surface Tension | 34 dynes/cm (1 wt% actives) | 28 - 32 mN/m (0.1% solution) |
| Critical Micelle Concentration (CMC) | 0.007 g/100g (in 0.1M NaCl) | 8.2 mM |
Independent Verification of DOWFAX™ 2A1
A Certificate of Analysis from EZkem, a third-party vendor, provides some independent verification of the composition of a specific lot of DOWFAX™ 2A1. While this certificate does not validate the performance specifications, it confirms the active ingredient concentration.
Summary of Certificate of Analysis (Lot #TO20884587-31):
| Analyte | True Value (w/v) | Analytical Method |
| Benzene sulfonated sodium salts | 47% | Gravimetric |
| Sodium Chloride | 3% | Gravimetric |
| Sodium Sulfate | 1% | Gravimetric |
| Water | Balance | Gravimetric |
This analysis indicates that the active surfactant concentration is in line with the manufacturer's stated specification of 45%.
Experimental Protocols
Detailed experimental protocols for determining the key surfactant properties are outlined below. These are generalized methods standard in the industry.
Determination of Surface Tension (Du Noüy Ring Method)
The surface tension of surfactant solutions is a critical measure of their effectiveness at interfaces. The Du Noüy ring method is a widely used technique for this measurement.
Methodology:
-
Preparation of Solutions: Prepare a series of dilutions of the surfactant in deionized water at known concentrations.
-
Instrument Calibration: Calibrate a tensiometer with a certified weight.
-
Measurement:
-
Place a sample of the surfactant solution in a clean, temperature-controlled vessel.
-
A platinum-iridium ring is submerged into the solution.
-
The force required to pull the ring through the liquid-air interface is measured.
-
This force is directly proportional to the surface tension of the liquid.
-
-
Data Analysis: The surface tension is calculated from the measured force, the dimensions of the ring, and a correction factor.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. This can be determined by observing the change in a physical property of the solution as a function of surfactant concentration. One common method involves measuring surface tension.
Methodology:
-
Prepare a range of surfactant concentrations both below and above the expected CMC.
-
Measure the surface tension of each solution using the Du Noüy ring method as described above.
-
Plot surface tension versus the logarithm of the surfactant concentration.
-
Identify the CMC: The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which this break occurs is the Critical Micelle Concentration.
Experimental Workflow and Data Relationships
The following diagrams illustrate the logical flow of the verification process and the relationship between key surfactant parameters.
Caption: Workflow for verifying surfactant specifications.
Caption: Relationship between key surfactant properties.
References
Safety Operating Guide
Proper Disposal of DOWFAX™ 2A1 Surfactant: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of DOWFAX™ 2A1 Solution Surfactant, a versatile anionic surfactant utilized in numerous applications. Adherence to these guidelines is essential to mitigate environmental impact and ensure compliance with regulatory standards.
Key Disposal Principles and Regulatory Compliance
The fundamental principle for the disposal of DOWFAX™ 2A1 is the avoidance of direct release into the environment. Under no circumstances should this chemical be discharged into sewers, onto the ground, or into any body of water.[1] The responsibility for proper waste characterization and adherence to all federal, state, provincial, and local regulations lies solely with the waste generator.[1][2]
Summary of Disposal-Relevant Properties
For easy reference, the table below summarizes the key characteristics of DOWFAX™ 2A1 that inform its proper disposal.
| Property | Value | Test Method |
| Biodegradation | < 70 % (28 days) | OECD Test Guideline 302B or Equivalent[1] |
| Biodegradation | < 60 % (20 days) | OECD Test Guideline 301D or Equivalent[1] |
| Physical State | Liquid (may solidify below 0°C / 32°F) | [1][3] |
| Bioaccumulative Potential | Partition coefficient: n-octanol/water(log Pow): -2.68 at 20 °C (Estimated) | [1] |
Step-by-Step Disposal Procedures
The following step-by-step instructions provide a clear path for the safe disposal of DOWFAX™ 2A1 from the laboratory.
Waste Collection and Storage
-
Dedicated Waste Container: Designate a specific, clearly labeled, and compatible waste container for DOWFAX™ 2A1 waste.
-
Avoid Mixing: Do not mix DOWFAX™ 2A1 waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Secure Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated waste accumulation area, away from incompatible materials.
Handling Spills
-
Personal Protective Equipment (PPE): In the event of a spill, wear appropriate PPE, including safety glasses and gloves.[3]
-
Small Spills: For minor spills, collect the liquid and dilute it with water. Containerize the diluted mixture for proper disposal. Do not flush to the sewer.[3]
-
Large Spills: For larger spills, contain the spill and absorb the material with a non-combustible absorbent material such as vermiculite or clay.[3] Collect the resulting solid residue and place it in a suitable container for disposal.[3]
Final Disposal Methods
-
Unused and Uncontaminated Product: For unused and uncontaminated DOWFAX™ 2A1, the preferred disposal method is to send it to a licensed and permitted incinerator or another thermal destruction facility.[2]
-
Contaminated Product and Spill Residue: Contaminated DOWFAX™ 2A1 and the absorbent materials from spill cleanups should be disposed of as hazardous waste.
-
Engage a Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste by a licensed hazardous waste management company.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of DOWFAX™ 2A1.
Caption: Decision workflow for the proper disposal of DOWFAX™ 2A1.
References
Essential Safety and Handling Guide for Dowfax 2A1 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE) selection, and disposal of Dowfax 2A1.
This document provides immediate and essential safety protocols for the use of this compound in a laboratory environment. This compound, an anionic surfactant, is a valuable tool in various research and development applications, including emulsion polymerization and nanoparticle synthesis.[1] However, its hazardous properties, particularly the risk of serious eye damage, necessitate strict adherence to safety procedures to ensure the well-being of all laboratory personnel.
Hazard Overview and Key Properties
This compound is a solution containing alkyldiphenyloxide disulfonate, which is classified as a hazardous chemical that can cause severe eye irritation and burns.[2] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value |
| Appearance | Yellow, liquid |
| Odor | Odorless to mild |
| pH | 8 - 10.5 |
| Boiling Point | 100 °C (212 °F) |
| Freezing Point | 4 °C (39.2 °F) |
| Solubility in Water | Completely miscible |
| Vapor Pressure | < 0.01 mmHg @ 20°C |
A summary of the key physical and chemical properties of this compound.
Personal Protective Equipment (PPE) Protocol
A systematic approach to the selection and use of PPE is critical when handling this compound. The following flowchart outlines the decision-making process for ensuring adequate protection.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
